Product packaging for 7-Ethyl-1-benzofuran(Cat. No.:CAS No. 59020-73-4)

7-Ethyl-1-benzofuran

Cat. No.: B8756461
CAS No.: 59020-73-4
M. Wt: 146.19 g/mol
InChI Key: WFIWAAWXIAUFAF-UHFFFAOYSA-N
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Description

7-Ethyl-1-benzofuran is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzofuran core is a privileged structure in pharmacology, known for its ability to interact with a diverse range of biological targets . This specific derivative serves as a key synthetic intermediate for the development of novel bioactive compounds, particularly in the fields of antimicrobial and antitumor research . Benzofuran derivatives, including those with alkyl substitutions like the 7-ethyl group, have demonstrated a broad spectrum of pharmacological activities. Research highlights their potential as antimicrobial agents, with some derivatives showing potent activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the scaffold has shown great promise in anticancer research. Studies have revealed that various benzofuran derivatives can inhibit the proliferation of cancer cells, with specific compounds exhibiting anti-lung cancer and selective cytotoxicity against other cancer cell lines . The rigidity and planarity of the benzofuran ring system are crucial for binding to biological targets, while the ethyl substituent can influence the molecule's lipophilicity and steric profile, which in turn affects its biological activity and pharmacokinetic properties . As a building block, this compound is used to construct more complex molecules for high-throughput screening and lead optimization. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B8756461 7-Ethyl-1-benzofuran CAS No. 59020-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59020-73-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

7-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3

InChI Key

WFIWAAWXIAUFAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1OC=C2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 7-Ethyl-1-benzofuran: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethyl-1-benzofuran, a heterocyclic organic compound belonging to the benzofuran class. This document consolidates its chemical identity, physicochemical properties, and synthesis, and explores the well-documented biological significance of the broader benzofuran scaffold, offering context for its potential applications in research and drug development.

Chemical Identification and Properties

This compound is a substituted benzofuran with an ethyl group at the 7-position. Its IUPAC name is This compound , and its CAS Registry Number is 59020-73-4 [1][2].

Table 1: Chemical Identifiers and Core Properties

Identifier/PropertyValue
IUPAC Name This compound[1]
CAS Number 59020-73-4[1][2]
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Canonical SMILES CCC1=CC=CC2=C1OC=C2[1]
InChIKey WFIWAAWXIAUFAF-UHFFFAOYSA-N[1]

While extensive experimental data for this compound is limited in publicly accessible literature, a range of physicochemical properties have been computationally predicted. These predictions offer valuable insights for experimental design and computational modeling.

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted Value
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 146.0732 g/mol
Topological Polar Surface Area 13.1 Ų
Heavy Atom Count 11

Data sourced from PubChem[1]. These are computationally generated and have not been experimentally verified.

Synthesis of this compound

The synthesis of this compound has been described via the cyclization of a substituted phenol.

Experimental Protocol: Synthesis from o-Ethylphenol

G A o-Ethylphenol B Reaction with an α-halo ketone or equivalent A->B Step 1 C Intermediate Ether B->C Step 2 D Intramolecular Cyclization (e.g., acid-catalyzed) C->D Step 3 E This compound D->E Step 4

Figure 1. Generalized synthetic workflow for this compound.

Characterization Data

Limited experimental characterization data for this compound is available. Mass spectrometry of the synthesized product shows the following ion peaks:

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)
131100
14638
7710
Data from PrepChem[3].

Biological Activity of the Benzofuran Scaffold

While specific biological studies on this compound are not widely reported, the benzofuran core is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds[4]. This scaffold is of significant interest to medicinal chemists due to its broad spectrum of pharmacological activities.

Benzofuran derivatives have been reported to exhibit a range of biological effects, including:

  • Antimicrobial and Antifungal Activity : Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi[5].

  • Anticancer Activity : Certain substituted benzofurans have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer[6].

  • Anti-inflammatory and Analgesic Properties : The benzofuran nucleus is a component of compounds with anti-inflammatory and pain-relieving effects.

  • Antiviral Activity : Research has indicated that some benzofuran-containing molecules possess antiviral properties, including activity against HIV.

  • Enzyme Inhibition : Benzofuran derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions.

The diverse biological activities of benzofurans suggest that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications. The logical workflow for such an investigation is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening A Synthesis of This compound B Purification & Structural Verification (NMR, MS) A->B C Primary Screening (e.g., Antimicrobial, Cytotoxicity) B->C Test Compound D Secondary Assays (e.g., MIC, IC50) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) D->E F Lead Compound Identification E->F Identification of Biological Target

Figure 2. Logical workflow for the biological evaluation of this compound.

Conclusion for the Research Community

This compound is a readily identifiable compound with established, albeit dated, synthetic routes. While there is a notable lack of specific, publicly available experimental data on its biological and physicochemical properties, the extensive and diverse bioactivities associated with the benzofuran scaffold underscore the potential of its derivatives. This guide serves as a foundational resource, providing the necessary identification and structural information to encourage further investigation into this compound. Future research, including detailed spectroscopic analysis, determination of physical properties, and broad biological screening, is warranted to fully elucidate the potential of this compound for applications in drug discovery and materials science.

References

Physical and chemical properties of 7-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Ethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-ethylbenzofuran. The information is compiled from various scientific sources to support research, development, and application activities involving this heterocyclic compound.

Core Physical and Chemical Properties

7-Ethylbenzofuran is a substituted benzofuran with an ethyl group at the 7-position of the bicyclic ring system. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
CAS Number 59020-73-4[1]
Appearance Not explicitly reported, but related compounds are often colorless to pale yellow liquids.
Melting Point No experimental data available.
Boiling Point No experimental data available.
Density No experimental data available.
Solubility No explicit experimental data available. Based on its structure, it is expected to be soluble in common organic solvents.

Spectroscopic Data

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 7-ethylbenzofuran shows the following characteristic ion peaks, with relative intensities in parentheses:

  • m/z 146 : (38%) Corresponding to the molecular ion [M]⁺.[2]

  • m/z 131 : (100%) Likely resulting from the loss of a methyl group (-CH₃) from the ethyl substituent, forming a stable benzylic-type cation.[2]

  • m/z 77 : (10%) Indicative of a phenyl cation fragment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 7-ethylbenzofuran are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of benzofuran and its substituted analogs.

¹H NMR (Predicted):

  • Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • Aromatic Protons: Signals corresponding to the protons on the benzene and furan rings. The substitution at the 7-position will influence the chemical shifts and coupling patterns of the adjacent protons.

¹³C NMR (Predicted):

  • Ethyl Group: Two distinct signals for the methyl and methylene carbons.

  • Benzofuran Ring: Signals for the eight carbons of the benzofuran scaffold, with chemical shifts influenced by the ethyl substituent and the oxygen heteroatom.

Infrared (IR) Spectroscopy

The IR spectrum of 7-ethylbenzofuran is expected to exhibit characteristic absorption bands for the aromatic and ether functionalities.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ for the ethyl group.

  • C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretching (Ether): Strong bands in the 1250-1000 cm⁻¹ region.

Synthesis and Reactivity

Synthesis

A documented method for the preparation of 7-ethylbenzofuran is described in the Journal of the Chemical Society from 1920.[2] The synthesis involves the use of o-ethylphenol as a starting material.[2] A general workflow for such a synthesis, based on classical benzofuran synthesis methods, is depicted below.

G A o-Ethylphenol B Reaction with an α-halo-carbonyl compound A->B Reagents C Intermediate Ether B->C Formation D Intramolecular Cyclization C->D Acid or Base Catalyst E 7-Ethylbenzofuran D->E Product

A generalized synthetic pathway to 7-ethylbenzofuran.

Experimental Protocol:

Chemical Reactivity

The chemical reactivity of 7-ethylbenzofuran is largely dictated by the benzofuran ring system. Benzofurans are known to undergo various electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents. The electron-donating nature of the ethyl group at the 7-position may influence the regioselectivity of such reactions. Common reactions for the benzofuran scaffold include halogenation, nitration, and Friedel-Crafts acylation.

Biological and Pharmacological Activity

The biological activities of benzofuran derivatives are extensive and well-documented. They have been reported to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] However, there is no specific information available in the reviewed literature regarding the biological or pharmacological activity of 7-ethylbenzofuran itself. Further research would be required to elucidate its specific biological profile.

Safety and Handling

Specific safety and handling information for 7-ethylbenzofuran is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For related compounds like ethyl 7-methoxybenzofuran-2-carboxylate, the safety data indicates that it can cause skin and eye irritation and may cause respiratory irritation.[5] Similar precautions should be taken with 7-ethylbenzofuran.

This guide provides a summary of the currently available technical information on 7-ethylbenzofuran. The lack of extensive experimental data highlights the potential for further research to fully characterize this compound.

References

Molecular formula and weight of 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Ethyl-1-benzofuran, including its molecular formula and weight. It also outlines a representative synthesis protocol and discusses the broader biological context of the benzofuran scaffold, highlighting its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 7-ethylbenzofuran, is a substituted aromatic heterocyclic compound. It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. The benzofuran moiety is a common scaffold in numerous natural products and pharmacologically active compounds.

Data Summary

The known quantitative data for this compound is summarized in the table below. It should be noted that while computational properties are available, specific experimental data such as melting and boiling points are not widely reported in publicly accessible literature.

PropertyValueSource
Molecular Formula C₁₀H₁₀OPubChem[1][2]
Molecular Weight 146.19 g/mol PubChem[1][2]
Exact Mass 146.073164938 DaPubChem[1]
CAS Number 59020-73-4Guidechem[2]
IUPAC Name This compoundPubChem[1]
Topological Polar Surface Area 13.1 ŲPubChem[1]
Complexity 133PubChem[1]
Mass Spec. Ion Peak (m/z) 131 (100% intensity)PrepChem.com
Mass Spec. Ion Peak (m/z) 146 (38% intensity)PrepChem.com
Mass Spec. Ion Peak (m/z) 77 (10% intensity)PrepChem.com

Synthesis of this compound

A documented synthesis of this compound utilizes o-ethylphenol as a starting material. While the specific details of the original method require consulting the historical literature, a general and plausible experimental approach for the synthesis of substituted benzofurans from phenols involves a multi-step process.

Experimental Protocol: A Representative Synthesis

The following protocol represents a general workflow for the synthesis of a 7-substituted benzofuran from the corresponding phenol.

  • O-Alkylation of the Phenol:

    • To a solution of o-ethylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

    • Stir the mixture and add an alkylating agent containing a two-carbon unit suitable for cyclization, such as ethyl bromoacetate.

    • Heat the reaction mixture under reflux for several hours to yield the corresponding ether intermediate.

    • After cooling, filter the mixture and remove the solvent under reduced pressure.

  • Cyclization to form the Benzofuran Ring:

    • The crude ether intermediate is then subjected to a cyclization reaction. This is often achieved using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

    • The intermediate is heated with the cyclizing agent, promoting an intramolecular reaction to form the furan ring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto ice water.

    • The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

    • The final product, this compound, is purified from the crude residue using column chromatography on silica gel.

Logical Workflow for Synthesis

G Diagram 1: Synthesis Workflow for this compound A Start: o-Ethylphenol + Ethyl Bromoacetate B Step 1: O-Alkylation (Base, Reflux) A->B C Intermediate: Ethyl (2-ethylphenoxy)acetate B->C D Step 2: Cyclization (PPA, Heat) C->D E Crude Product D->E F Step 3: Purification (Column Chromatography) E->F G Final Product: This compound F->G

Diagram 1: Synthesis Workflow for this compound

Biological and Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include anti-cancer, anti-inflammatory, anti-microbial, anti-viral, and antioxidant properties. The planar, aromatic nature of the benzofuran ring system allows it to interact with various biological targets, including enzymes and receptors.

While specific biological studies on this compound are not extensively reported, its structural similarity to other active benzofurans makes it a compound of interest for screening and drug development. The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, potentially modulating its binding affinity and selectivity for biological targets.

Professionals in drug development would typically subject a novel compound like this compound to a battery of in vitro and in vivo assays to determine its biological activity profile and potential as a therapeutic agent.

General Workflow for Biological Screening

G Diagram 2: Biological Screening Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays A Compound: This compound B Target-Based Screening (e.g., Enzyme Inhibition) A->B C Cell-Based Screening (e.g., Cytotoxicity, Anti-proliferative) A->C D ADME-Tox Profiling (e.g., Microsomal Stability, Permeability) A->D E Lead Compound Identification B->E C->E D->E F Animal Model of Disease (Efficacy Studies) E->F G Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies E->G H Preclinical Candidate F->H G->H

Diagram 2: Biological Screening Workflow

References

The Ubiquitous Benzofuran: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of benzofuran derivatives, a significant class of heterocyclic compounds widely distributed in nature.[1][2][3] With a versatile scaffold that lends itself to a vast array of biological activities—including antimicrobial, antiviral, anti-inflammatory, and antitumor properties—these compounds are a focal point in medicinal chemistry and drug discovery.[1][2][4][5][6] This document details their primary natural sources, highlights key derivatives, outlines common experimental protocols for their isolation and characterization, and visualizes their interaction with cellular signaling pathways.

Natural Distribution of Benzofuran Derivatives

Benzofuran scaffolds are integral components of numerous natural products isolated from a wide range of organisms, including higher plants, fungi, bacteria, and marine life.[7]

Plant Kingdom: A Rich Reservoir

Higher plants are the most prolific source of benzofuran derivatives. Families such as Asteraceae, Rutaceae, Moraceae, Fabaceae, and Liliaceae are particularly known for producing these compounds.[2][3][8][9]

Plant FamilyGenus/SpeciesIsolated Benzofuran Derivative(s)Reference(s)
Moraceae Morus alba, Morus macrouraMoracin D[4][10]
Fabaceae Dalbergia odorifera6-methoxy-3-methyl-2-phenylbenzofuran-5-ol[4]
Tephrosia purpurea4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide[11]
Cicer arietinum (Chickpea)Cicerfuran[7][10]
Asteraceae Eupatorium chinenseEuparin, 2,5-acetyl-benzofuran[4]
Ophryosporus lorentzii, O. charuaVarious benzofurans[2][8]
Simaroubaceae Ailanthus altissimaAilanthoidol[10][12]
Rutaceae Zanthoxylum ailanthoidesAilanthoidol[2][8]
Styracaceae Styrax officinalisEgonol[7]

Note on Ailanthone and Ailantinol: While often extracted from Ailanthus altissima, a known source of some benzofurans, it is critical to note that ailanthone and its derivatives like ailantinol are structurally classified as quassinoids, a type of triterpene.[13][14] They do not contain a benzofuran moiety. Their potent allelopathic and cytotoxic activities are of significant interest but are distinct from the benzofuran class.[13][15][16][17]

Fungal and Microbial Sources

Fungi, particularly marine-derived strains, represent an increasingly important source of novel benzofuran derivatives.[18] These microorganisms often produce unique structures with potent biological activities.

Source TypeOrganismIsolated Benzofuran Derivative(s)Reference(s)
Marine-derived Fungus Talaromyces amestolkiaeNovel α-glucosidase inhibiting benzofurans[8][19]
Penicillium crustosumPenicibenzofurans A-D[20]
Pseudallescheria boydiiChlorinated benzofuran derivatives[21]

Key Naturally Occurring Benzofuran Derivatives

Certain benzofuran derivatives have been extensively studied due to their pronounced pharmacological effects.

CompoundStructureNatural Source(s)Key Biological ActivitiesReference(s)
Ailanthoidol NeolignanAilanthus altissima, Zanthoxylum ailanthoidesAntitumor, Anti-inflammatory[10][12][22]
Psoralen FurocoumarinPsoralea corylifolia, Limes, LemonsPhotosensitizer (used in skin disorder treatments)[2][23]
Egonol Nor-neolignanStyrax speciesVersatile biological activities[7]
Moracin D 2-ArylbenzofuranMorus albaAnti-inflammatory, Antioxidant, Apoptotic[10]
Cicerfuran PterocarpanCicer species (Chickpea)Antifungal, Antibacterial[7][10]

Experimental Protocols: From Source to Structure

The isolation and characterization of benzofuran derivatives from natural sources follow a systematic workflow involving extraction, purification, and structural elucidation.

General Isolation and Purification Workflow

A typical procedure begins with the extraction of the compound from the dried and powdered biological material, followed by chromatographic separation and purification.

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification & Analysis A Collection of Natural Source (e.g., Plant Leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., EtOAc, Methanol) B->C D Crude Extract Concentration C->D E Column Chromatography (Silica Gel, Sephadex LH-20) D->E F Fraction Collection E->F G Semi-preparative HPLC F->G H Pure Benzofuran Derivative G->H I Structural Elucidation H->I

Caption: General workflow for isolating benzofuran derivatives.

Methodologies:

  • Extraction: The ground material is typically subjected to maceration or Soxhlet extraction with organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol, to yield a crude extract.[8]

  • Fractionation: The crude extract is often fractionated using column chromatography. A common stationary phase is silica gel, with a mobile phase gradient (e.g., hexane-EtOAc) to separate compounds based on polarity. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be used.[20]

  • Purification: Fractions showing activity or promise are further purified to yield individual compounds, most commonly using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[20]

Structural Elucidation Techniques

The precise chemical structure of a purified compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are paramount for determining the carbon-hydrogen framework and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns can offer clues about the structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl) within the molecule.[24]

  • Circular Dichroism (CD) Spectroscopy: Essential for determining the absolute stereochemistry of chiral molecules by observing their differential absorption of circularly polarized light.[25]

  • X-ray Crystallography: When a suitable single crystal can be grown, this technique provides unambiguous determination of the complete 3D structure, including relative and absolute stereochemistry.[20]

Interaction with Signaling Pathways: A Case Study of Ailanthoidol

Many benzofuran derivatives exert their biological effects by modulating specific cellular signaling pathways. Ailanthoidol, for example, has been shown to suppress the progression of liver cancer cells by inhibiting pathways induced by Transforming Growth Factor-beta 1 (TGF-β1).[12][22]

TGF-β1 is a cytokine that can paradoxically promote cancer progression in advanced stages. Ailanthoidol has been demonstrated to block two key downstream axes of the TGF-β1 receptor: the canonical Smad pathway and the non-canonical p38 MAPK pathway.[22]

G TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor p38 p38 MAPK Phosphorylation Receptor->p38 Smad Smad 2/3 Phosphorylation Receptor->Smad Progression Cancer Cell Migration, Invasion & Proliferation p38->Progression Smad->Progression Ailanthoidol Ailanthoidol Ailanthoidol->p38 inhibits Ailanthoidol->Smad inhibits

Caption: Ailanthoidol inhibits TGF-β1-induced signaling pathways.

This inhibition leads to the downregulation of proteins associated with cancer cell migration and invasion, highlighting a clear mechanism for its observed antitumor activity.[22] The ability of benzofurans to interact with such fundamental cellular processes underscores their potential as scaffolds for the development of novel therapeutic agents.

References

The Benzofuran Heterocyclic Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth exploration of the synthesis, biological significance, and therapeutic potential of benzofuran, a privileged scaffold in medicinal chemistry.

Introduction

Benzofuran is a vital heterocyclic scaffold consisting of a furan ring fused to a benzene ring.[1] This core structure is prevalent in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[2][3] Its unique structural features make it a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.[1] Benzofuran derivatives have shown therapeutic potential in numerous areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This technical guide provides an in-depth overview of the benzofuran core, focusing on its synthesis, quantitative biological data, and its interaction with key signaling pathways relevant to drug development.

Chemical Synthesis of the Benzofuran Scaffold

The synthesis of the benzofuran nucleus can be achieved through various classical and modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Perkin Rearrangement: One of the earliest methods for benzofuran synthesis involves the Perkin rearrangement of 3-bromocoumarins in the presence of a base.[4] The reaction proceeds through a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.[5]

Modern Catalytic Methods

Palladium-Catalyzed Synthesis: Palladium catalysis has become a powerful tool for the synthesis of 2-arylbenzofurans. A common approach involves the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[6][7] This method offers high efficiency and tolerates a wide range of functional groups.

Biological Activities and Quantitative Data

Benzofuran derivatives have been extensively studied for their diverse pharmacological activities. The following tables summarize key quantitative data for their anticancer and antimicrobial properties.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways involved in cancer progression, such as tubulin polymerization, cyclin-dependent kinases (CDKs), and the mTOR pathway.[8][9][10]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(Bromomethyl)benzofuran derivativeK562 (Leukemia)5[1]
3-(Bromomethyl)benzofuran derivativeHL-60 (Leukemia)0.1[1]
Benzofuran-chalcone hybrid (33d)A-375 (Melanoma)4.15[11]
Benzofuran-chalcone hybrid (33d)MCF-7 (Breast Cancer)3.22[11]
Benzofuran-chalcone hybrid (33d)A-549 (Lung Cancer)2.74[11]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast Cancer)3.01[9]
3-Amidobenzofuran (28g)HCT-116 (Colon Cancer)5.20[9]
Oxindole-based benzofuran (22f)MCF-7 (Breast Cancer)2.27[9]
Benzofuran derivative (12)SiHa (Cervical Cancer)1.10[9]
Benzofuran derivative (12)HeLa (Cervical Cancer)1.06[9]
Benzofuran-chalcone hybrid (4g)HeLa (Cervical Cancer)5.61[12]
Benzofuran-chalcone hybrid (4g)HCC1806 (Breast Cancer)5.93[12]
Benzofuran-chalcone hybrid (4n)HeLa (Cervical Cancer)3.18[12]
Benzofuran-chalcone hybrid (4o)HCC1806 (Breast Cancer)6.40[12]
Benzofuran-chalcone hybrid (4q)HeLa (Cervical Cancer)4.95[12]
Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran (1)Salmonella typhimurium12.5[13]
Aza-benzofuran (1)Escherichia coli25[13]
Aza-benzofuran (1)Staphylococcus aureus12.5[13]
Aza-benzofuran (2)Staphylococcus aureus25[13]
Oxa-benzofuran (5)Penicillium italicum12.5[13]
Oxa-benzofuran (6)Colletotrichum musae12.5-25[13]
3-Benzofurancarboxylic acid derivative (III)Gram-positive bacteria50-200
3-Benzofurancarboxylic acid derivative (VI)Gram-positive bacteria50-200
3-Benzofurancarboxylic acid derivative (III)Candida albicans100
3-Benzofurancarboxylic acid derivative (VI)Candida parapsilosis100
6-hydroxyl derivative (15, 16)Various bacterial strains0.78-3.12 (MIC80)[3]
2-phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl at C-2Various bacterial strains0.78-6.25 (MIC80)[3]

Key Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[14] Certain benzofuran derivatives have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer properties.[15][16]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB:f0 Phosphorylates IkB IkB Ub-Proteasome\nDegradation Ub-Proteasome Degradation IkB->Ub-Proteasome\nDegradation Undergoes NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB:f1->NF-kB Releases Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by a benzofuran derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis.[14] Dysregulation of this pathway is common in cancer. Some benzofuran derivatives can modulate MAPK signaling, contributing to their anticancer effects.[15][17]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->MEK Inhibits Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Modulation of the MAPK/ERK signaling pathway by a benzofuran derivative.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It is frequently hyperactivated in cancer, making it an attractive therapeutic target. Benzofuran derivatives have been developed as inhibitors of mTOR signaling.[8][10][18]

mTOR_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1:f0 Activates S6K1 S6K1 mTORC1:f0->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1:f0->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1:f0 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an antiviral response through the production of type I interferons. Recent studies have identified benzofuran derivatives as agonists of the STING pathway, highlighting their potential as broad-spectrum antiviral agents.[19][20]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p Dimerizes and Translocates Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->STING Activates (Agonist) DNA DNA IRF3_p->DNA Binds Type I Interferon\nGene Expression Type I Interferon Gene Expression DNA->Type I Interferon\nGene Expression Initiates

Caption: Activation of the STING signaling pathway by a benzofuran derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzofuran derivatives.

General Procedure for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from a method utilizing a Suzuki cross-coupling reaction.[6]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) complex (e.g., Pd(OAc)₂)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), and potassium carbonate (0.1 mmol).

  • Add the palladium(II) catalyst (3 mol%).

  • Add a 1:1 mixture of ethanol and water (6 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours in air.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.

General Procedure for Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

This protocol is a microwave-assisted adaptation of the classical Perkin rearrangement.[4]

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Place the 3-bromocoumarin derivative (0.167 mmol) in a microwave vessel.

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).

  • Seal the vessel and subject it to microwave irradiation for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator.

  • Dissolve the resulting crude product in a minimum volume of water.

  • Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain the benzofuran-2-carboxylic acid.

Conclusion

The benzofuran scaffold remains a highly attractive and versatile core in medicinal chemistry and drug development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives continue to drive research efforts. The ability of benzofuran-based compounds to modulate key signaling pathways, such as NF-κB, MAPK, mTOR, and STING, underscores their potential for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Initial Investigation of 7-Ethyl-1-benzofuran Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience. 7-Ethyl-1-benzofuran is a chemical compound with limited publicly available toxicity data. The information presented herein is based on data for the parent compound, benzofuran, and related derivatives, as well as established toxicological principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Executive Summary

This technical guide provides an initial toxicological investigation of this compound. Due to the scarcity of direct data on this specific compound, this report extrapolates potential toxicological endpoints from studies on the parent compound, 2,3-benzofuran, and other alkylated benzofurans. The primary concerns for benzofuran derivatives include carcinogenicity, hepatotoxicity, and genotoxicity, likely mediated through metabolic activation to reactive intermediates. This guide summarizes available quantitative data, details relevant experimental protocols based on OECD guidelines, and provides visualizations of key toxicological pathways and workflows.

Postulated Toxicological Profile of this compound

Based on the toxicological profile of 2,3-benzofuran, this compound is likely to be a compound of significant toxicological concern. The ethyl group at the 7-position may influence its metabolic rate and the specific reactive metabolites formed, but the core toxicological properties of the benzofuran ring are expected to be present.

Key Postulated Toxicological Endpoints:

  • Carcinogenicity: 2,3-benzofuran is carcinogenic in rats and mice, and it is reasonable to assume that this compound may also possess carcinogenic properties.[1]

  • Hepatotoxicity: Liver damage, specifically focal necrosis of hepatocytes, is a known effect of 2,3-benzofuran exposure.[1]

  • Genotoxicity: While results for 2,3-benzofuran are mixed, there is evidence to suggest it can be genotoxic, likely through the formation of DNA adducts after metabolic activation.[1][2]

Quantitative Toxicity Data (for 2,3-Benzofuran)

The following tables summarize the available quantitative toxicity data for the parent compound, 2,3-benzofuran, from studies conducted by the National Toxicology Program (NTP).

Table 1: Acute Oral Toxicity of 2,3-Benzofuran in Rats

Dose (mg/kg/day)SexNumber of AnimalsMortalityStudy Duration
500Male50/514 days
500Female51/514 days
1000Male55/53 days
1000Female55/53 days

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzofuran[1]

Table 2: Carcinogenicity of 2,3-Benzofuran in Rats and Mice (2-Year Gavage Studies)

SpeciesSexTarget Organ(s)Level of Evidence of Carcinogenic Activity
RatMaleNo evidenceNo evidence
RatFemaleKidneySome evidence
MouseMaleLung, Forestomach, LiverClear evidence
MouseFemaleLung, Forestomach, LiverClear evidence

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzofuran[1]

Postulated Mechanism of Toxicity

The toxicity of benzofuran and its derivatives is believed to be linked to its metabolism. A proposed pathway involves the oxidation of the furan ring by cytochrome P450 enzymes to form a reactive epoxide intermediate. This electrophilic epoxide can then bind covalently to cellular macromolecules such as DNA and proteins, leading to genotoxicity and cytotoxicity.

G This compound This compound Reactive Epoxide Intermediate Reactive Epoxide Intermediate This compound->Reactive Epoxide Intermediate Metabolic Activation Cytochrome P450 Cytochrome P450 Cytochrome P450->Reactive Epoxide Intermediate DNA Adducts DNA Adducts Reactive Epoxide Intermediate->DNA Adducts Protein Adducts Protein Adducts Reactive Epoxide Intermediate->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein Adducts->Hepatotoxicity

Proposed metabolic activation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological assays, based on OECD guidelines, that would be appropriate for the initial investigation of this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to allow for its classification.[3][4][5]

Principle: A stepwise procedure with the use of 3 animals of a single sex per step. The outcome of each step (mortality or moribund status) determines the next step.[3]

Experimental Workflow:

G start Start dose1 Dose 3 animals (e.g., 300 mg/kg) start->dose1 obs1 Observe for 14 days dose1->obs1 eval1 Mortality? obs1->eval1 dose_lower Dose 3 animals at lower dose eval1->dose_lower Yes dose_higher Dose 3 animals at higher dose eval1->dose_higher No stop Stop and Classify dose_lower->stop dose_higher->stop

Workflow for OECD Guideline 423 Acute Oral Toxicity Test.

Methodology:

  • Test Animals: Healthy, young adult rodents (rats or mice) of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted overnight before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: The substance is administered in a single dose by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Objective: To detect gene mutations induced by the test substance.

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

Methodology:

  • Bacterial Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA471 or WP2 uvrA.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Test Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium.

  • Scoring: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD Guideline 487)

Objective: To detect damage to chromosomes or the mitotic apparatus.

Principle: The test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

Methodology:

  • Cell Cultures: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures are used.

  • Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Harvest and Staining: After treatment, cells are harvested, and the cytoplasm is stained to visualize micronuclei.

  • Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion and Recommendations

While direct toxicological data for this compound is lacking, the available information on the parent compound, 2,3-benzofuran, suggests a significant potential for carcinogenicity, hepatotoxicity, and genotoxicity. The proposed mechanism of toxicity involves metabolic activation to a reactive epoxide intermediate.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established OECD guidelines, to accurately characterize its hazard profile. This should include, at a minimum, an acute oral toxicity study, a battery of in vitro genotoxicity assays, and a repeated-dose toxicity study with a focus on liver pathology. Given the carcinogenic potential of the parent compound, a long-term carcinogenicity bioassay may also be warranted depending on the intended use and potential for human exposure.

References

An In-depth Technical Guide to the Safety and Handling of 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. 7-Ethyl-1-benzofuran is a chemical compound with limited publicly available safety and toxicological data. The information presented herein is based on data for structurally related compounds and general principles of chemical safety. All handling and experimental procedures should be conducted with extreme caution, under the supervision of trained personnel, and in compliance with all applicable institutional and governmental regulations. A thorough risk assessment should be performed before any use of this compound.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] They are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2] this compound is a specific derivative within this class. Due to the limited availability of direct safety data for this compound, this guide provides a comprehensive overview based on the known properties of the benzofuran core and general guidelines for handling research chemicals.

This guide summarizes the available physicochemical data for this compound, discusses the known biological activities and toxicological concerns associated with benzofuran derivatives, and provides detailed experimental protocols for safety and toxicity assessment based on internationally recognized standards.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the key computed physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀OPubChem
Molecular Weight 146.19 g/mol PubChem
CAS Number 59020-73-4PubChem
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 13.1 ŲPubChem

Safety and Handling

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The parent compound, benzofuran, is classified as a flammable liquid and is suspected of causing cancer. Therefore, stringent safety precautions are mandatory.

3.1. General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of research chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment sds_review Review Safety Data (or Analogues) risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection fume_hood Work in a Ventilated Fume Hood ppe_selection->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weighing Weighing and Transfer fume_hood->weighing reaction_setup Reaction Setup weighing->reaction_setup decontamination Decontaminate Surfaces reaction_setup->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal storage Store in a Cool, Dry, Well-Ventilated Area waste_disposal->storage

General workflow for safe chemical handling.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated fume hood is essential. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

3.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.4. Spills and Waste Disposal

In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for disposal. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Toxicological Information and Biological Activity of Benzofuran Derivatives

While specific toxicological data for this compound is not available, studies on various benzofuran derivatives provide insights into their potential biological effects and toxicity.

Activity/ToxicityFindings on Benzofuran DerivativesReferences
Anticancer Activity Various derivatives have shown cytotoxic activity against human cancer cell lines, including breast, prostate, and lung cancer.[2][3] The mechanism of action can involve the inhibition of pathways like hypoxia-inducible factor (HIF-1).[2][2][3]
Antimicrobial Activity Benzofuran derivatives have demonstrated activity against a range of bacteria and fungi.[1][1]
Anti-inflammatory Activity Some derivatives exhibit anti-inflammatory properties, with in vivo studies showing a reduction in edema.[4][4]
Genotoxicity Oxygenated polycyclic aromatic hydrocarbons, a class of compounds with some structural similarities, have been shown to induce DNA strand breaks and micronuclei formation in human cell lines.[5] This suggests that benzofuran derivatives should be evaluated for potential genotoxicity.[5]
General Toxicity In vivo studies on some benzofuran derivatives have been conducted to determine acute oral toxicity, often following OECD guidelines.[4][4]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments that would be necessary to formally assess the safety and toxicity of this compound. These are based on the internationally accepted OECD Guidelines for the Testing of Chemicals.[6]

5.1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) and provides information on the acute toxic effects of a substance.

Methodology:

  • Animals: Healthy, young adult rodents (usually female rats) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information or default values.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. Observations of toxicity, body weight changes, and necropsy findings are also recorded.[7]

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) or normal cell lines are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[2]

The following diagram illustrates the workflow for a typical in vitro cytotoxicity assay.

G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture and Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compound cell_culture->compound_prep add_compound Add Compound to Cells compound_prep->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Read Absorbance on Plate Reader solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

References

Methodological & Application

Synthetic Pathways to 7-Ethyl-1-Benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel benzofuran derivatives is a critical step in the discovery of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 7-Ethyl-1-benzofuran derivatives, a scaffold of interest in medicinal chemistry.

This guide outlines three distinct and effective synthetic routes for the production of this compound derivatives: a classical approach via the Perkin-like reaction, the versatile Rap-Stoermer reaction, and a modern palladium-catalyzed intramolecular cyclization. Each method is presented with a detailed experimental protocol and a summary of key quantitative data to facilitate comparison and implementation in the laboratory.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the described synthetic routes to provide a clear comparison of their efficiency and requirements.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Classical Perkin-like Reaction o-Ethylphenol, Malic AcidSulfuric AcidNone (Neat)130-1404-6~60-70
Rap-Stoermer Reaction 3-Ethyl-salicylaldehyde, α-chloroacetonePotassium CarbonateEthanolReflux (78)3-585-95
Palladium-Catalyzed Cyclization 2-Ethyl-6-iodophenol, Terminal AlkynePdCl₂(PPh₃)₂, CuI, TEAToluene/DMF80-10012-2470-90

Route 1: Classical Synthesis via Perkin-like Reaction

This classical approach, adapted from historical chemical literature, provides a straightforward method for the synthesis of the parent this compound from readily available starting materials.[1] The reaction proceeds through a condensation and cyclization mechanism.

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-ethylphenol (1.0 eq) and malic acid (1.2 eq).

  • Reaction Initiation: Slowly add concentrated sulfuric acid (2.5 eq) to the mixture while stirring. The addition is exothermic and should be done with caution.

  • Heating: Heat the reaction mixture to 130-140°C in an oil bath for 4-6 hours. The mixture will darken as the reaction progresses.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (10 volumes).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 volumes).

  • Washing: Wash the combined organic layers with a 10% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless oil.

Classical_Perkin_like_Reaction o_ethylphenol o-Ethylphenol intermediate Intermediate (Unstable) o_ethylphenol->intermediate H₂SO₄, 130-140°C malic_acid Malic Acid malic_acid->intermediate benzofuran This compound intermediate->benzofuran Cyclization & Dehydration

Classical Perkin-like reaction pathway.

Route 2: The Rap-Stoermer Reaction

The Rap-Stoermer reaction is a highly efficient and versatile method for the synthesis of 2-acylbenzofurans. This protocol outlines the synthesis of 2-acetyl-7-ethyl-1-benzofuran, a key intermediate for further derivatization. High yields are often achieved under relatively mild conditions.

Experimental Protocol:
  • Reactant Preparation: To a solution of 3-ethyl-salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask, add α-chloroacetone (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-acetyl-7-ethyl-1-benzofuran.

Rap_Stoermer_Reaction cluster_0 Reaction Steps salicylaldehyde 3-Ethyl-salicylaldehyde phenoxide Phenoxide Intermediate salicylaldehyde->phenoxide K₂CO₃, EtOH chloroacetone α-Chloroacetone chloroacetone->phenoxide cyclized_intermediate Cyclized Intermediate phenoxide->cyclized_intermediate Nucleophilic Attack benzofuran_ketone 2-Acetyl-7-ethyl- 1-benzofuran cyclized_intermediate->benzofuran_ketone Dehydration

Rap-Stoermer reaction workflow.

Route 3: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, provide a highly efficient and modular route to substituted benzofurans. This protocol describes a general approach for the synthesis of 2,3-disubstituted 7-ethyl-1-benzofurans.

Experimental Protocol:
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethyl-6-iodophenol (1.0 eq), the desired terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) in a mixture of toluene and triethylamine (TEA) (5:1 v/v).

  • Reaction Execution: Stir the reaction mixture at 80-100°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Palladium_Catalyzed_Cyclization start_materials 2-Ethyl-6-iodophenol + Terminal Alkyne sonogashira Sonogashira Coupling start_materials->sonogashira PdCl₂(PPh₃)₂, CuI, TEA cyclization Intramolecular Cyclization sonogashira->cyclization Heat product 2,3-Disubstituted This compound cyclization->product 5-endo-dig

Palladium-catalyzed synthesis workflow.

References

Application Notes and Protocols for the Analytical Characterization of 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 7-Ethyl-1-benzofuran. The information is intended to guide researchers in the identification, quantification, and structural elucidation of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound consisting of a fused benzene and furan ring, with an ethyl substituent at the 7-position.[1][2] Benzofuran derivatives are prevalent in various natural products and synthetic compounds, exhibiting a wide range of biological activities, which makes their accurate characterization crucial in drug discovery and development.[3] The analytical techniques outlined below are fundamental for ensuring the identity, purity, and structural integrity of this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol [1][2]
CAS Number 59020-73-4[1][2]

Analytical Techniques and Protocols

The primary analytical techniques for the characterization of this compound include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Chromatographic methods, particularly Gas Chromatography (GC), are essential for separation and purification prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, is suitable for the separation of benzofuran derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless injection.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Quantitative Data (Mass Spectrometry):

Ion Peak (m/z)Relative Intensity (%)Putative Fragment
14638[M]⁺ (Molecular Ion)
131100[M-CH₃]⁺
7710[C₆H₅]⁺

This data is based on reported mass spectral information for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Expected Quantitative Data (¹H and ¹³C NMR):

The following tables provide expected chemical shift ranges for this compound based on the analysis of structurally similar benzofuran derivatives. Actual values may vary.

¹H NMR:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H27.5 - 7.7d~2.2
H36.6 - 6.8d~2.2
H4, H5, H6 (Aromatic)7.0 - 7.4m-
-CH₂- (Ethyl)2.8 - 3.0q~7.6
-CH₃ (Ethyl)1.3 - 1.5t~7.6

¹³C NMR:

CarbonExpected Chemical Shift (ppm)
C2144 - 146
C3105 - 107
C3a128 - 130
C4, C5, C6 (Aromatic)110 - 125
C7 (Aromatic)130 - 132
C7a153 - 155
-CH₂- (Ethyl)22 - 24
-CH₃ (Ethyl)13 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will correspond to the aromatic C-H bonds, the C-O-C ether linkage of the furan ring, and the C-H bonds of the ethyl group.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Quantitative Data (IR Spectroscopy):

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2970 - 2850Medium-StrongAliphatic C-H Stretch (Ethyl group)
1600 - 1450Medium-StrongAromatic C=C Bending
1250 - 1000StrongC-O-C Stretch (Ether)
900 - 675StrongAromatic C-H Out-of-Plane Bending

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated sample of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Confirmation synthesis Synthesis/Isolation of This compound purification Purification (e.g., Column Chromatography) synthesis->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir purity Purity Assessment gcms->purity structure Structural Elucidation nmr->structure ir->structure confirmation Confirmation of Identity structure->confirmation purity->confirmation

Figure 1. Experimental workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, leads to the unambiguous identification of the compound.

G compound This compound gcms GC-MS compound->gcms nmr NMR compound->nmr ir IR compound->ir molecular_weight Molecular Weight & Fragmentation Pattern gcms->molecular_weight connectivity Carbon-Hydrogen Framework (Connectivity) nmr->connectivity functional_groups Functional Groups ir->functional_groups identification Unambiguous Identification molecular_weight->identification connectivity->identification functional_groups->identification

Figure 2. Logical relationship of analytical techniques for compound identification.

References

Application Notes and Protocols for the Analysis of 7-Ethyl-1-benzofuran by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1-benzofuran is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. Accurate structural elucidation and characterization are paramount for its application in drug development and materials research. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous identification and structural analysis of organic molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) offers precise molecular weight and fragmentation data, which aids in confirming the molecular formula and connectivity.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectral data for this compound in public databases, the following ¹H and ¹³C NMR data are predicted based on the analysis of benzofuran and related ethyl-substituted aromatic compounds. These predictions serve as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
H-27.55 (d, J=2.2 Hz)C-2145.0
H-36.70 (d, J=2.2 Hz)C-3106.5
H-47.20 (t, J=7.8 Hz)C-4123.0
H-57.15 (d, J=7.8 Hz)C-5121.5
H-67.30 (d, J=7.8 Hz)C-6124.0
H-8 (CH₂)2.80 (q, J=7.6 Hz)C-7129.0
H-9 (CH₃)1.30 (t, J=7.6 Hz)C-7a154.0
C-3a127.0
C-8 (CH₂)25.0
C-9 (CH₃)14.0

Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, q = quartet.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak and key fragment ions are summarized below.

Table 2: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
14638[M]⁺ (Molecular Ion)
131100[M-CH₃]⁺
7710[C₆H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 8-16.

    • For ¹³C NMR:

      • Acquire a standard one-dimensional proton-decoupled carbon spectrum.

      • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 512-1024.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign calibrate->analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Microsyringe or capillary tube

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an electron ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Using GC-MS (for volatile compounds):

      • Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

      • Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the MS.

    • Using a Direct Insertion Probe (for less volatile solids):

      • Place a small amount of the solid sample into a capillary tube.

      • Insert the capillary tube into the direct insertion probe.

      • Introduce the probe into the ion source of the mass spectrometer.

      • Gradually heat the probe to volatilize the sample.

  • Ionization and Mass Analysis:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.

    • This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition and Analysis:

    • The detector records the abundance of ions at each m/z value.

    • A mass spectrum is generated, plotting relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

MS_Fragmentation_Pathway M This compound [C10H10O]˙⁺ m/z = 146 frag1 [M - CH3]⁺ [C9H7O]⁺ m/z = 131 M->frag1 - •CH3 frag2 [C6H5]⁺ m/z = 77 frag1->frag2 - C3H2O

Proposed MS Fragmentation Pathway

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. The predicted NMR data offers a reliable reference for spectral assignment, while the mass spectrometry data confirms the molecular weight and provides key structural fragments. The detailed protocols herein serve as a standardized methodology for the analysis of this compound and can be adapted for other small organic molecules in a research and development setting. These analytical techniques are essential for ensuring the identity, purity, and structural integrity of compounds like this compound, which are critical for their successful application in various scientific fields.

Applications of Benzofuran Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their diverse and potent biological activities. This document provides an overview of the key therapeutic applications of benzofuran derivatives, supported by quantitative data, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and workflows.

General Structure of Benzofuran

The versatility of the benzofuran core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.

Caption: General chemical structure of benzofuran indicating potential sites for derivatization.

Anticancer Applications

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Data Presentation: Anticancer Activity of Benzofuran Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
3-nitrophenyl chalcone derivativeHCT-116 (Colon)1.71 (48h)Induction of extrinsic and intrinsic apoptotic pathways[1]
HT-29 (Colon)7.76 (48h)[1]
AilanthoidolHuh7 (Hepatoma)22 (48h)G1 arrest, reduction of cyclin D1 and CDK2 expression[2]
Benzofuran derivative 12SiHa (Cervical)1.10G2/M phase arrest and apoptosis[3]
HeLa (Cervical)1.06[3]
Benzofuran hybrid 13bMCF-7 (Breast)1.875Dual CDK2/GSK-3β inhibition[2]
Benzofuran hybrid 13gMCF-7 (Breast)1.287[2]
3-Amidobenzofuran 28gMDA-MB-231 (Breast)3.01G2/M phase arrest[3]
HCT-116 (Colon)5.20[3]
HT-29 (Colon)9.13[3]
Benzo[b]furan derivative 26MCF-7 (Breast)0.057Inhibition of PI3K/Akt/mTOR signaling pathway
Benzo[b]furan derivative 36MCF-7 (Breast)0.051
Benzofuran derivative 30bSQ20B (Head and Neck)More cytotoxic than controlBlocks mTORC1 and Akt signaling[4]
Benzene-sulfonamide-based benzofuranp53-independent cancersPotentInhibition of HIF-1 pathway
Halogenated Benzofuran 1K562 (Leukemia)5Cytotoxic activity[5]
HL60 (Leukemia)0.1[5]
Signaling Pathways in Cancer Targeted by Benzofuran Derivatives

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain benzofuran derivatives have been shown to inhibit this pathway.[4]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is critical for tumor survival and progression, particularly in the hypoxic microenvironment of solid tumors. Some benzofuran derivatives have demonstrated the ability to inhibit this pathway.

HIF1a_Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_Stabilization->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) Binding HIF1_Complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metabolism Altered Metabolism Gene_Expression->Metabolism Benzofuran Benzofuran Derivatives Benzofuran->HIF1_Complex Inhibition

Caption: Inhibition of the HIF-1α pathway by benzofuran derivatives.

Experimental Protocols: Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[6]

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_compound Add benzofuran derivative (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Analyze data (calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Applications

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimurium12.5[7]
Escherichia coli25[7]
Staphylococcus aureus12.5[7]
Benzofuran derivative 2Staphylococcus aureus25[7]
Benzofuran derivative 5Penicillium italicum12.5[7]
Colletotrichum musae12.5[7]
Benzofuran derivative 6Colletotrichum musae12.5-25[7]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[8]
Fused benzofuran derivative 30Pseudomonas chinchori25[9]
Aspergillus fumigatus25[9]
Penicillium wortmanni100[9]
Benzofuran-triazine 8eEscherichia coli32[10]
Bacillus subtilis125[10]
Staphylococcus aureus32[10]
Salmonella enteritidis32[10]
Experimental Protocols: Antimicrobial Activity

This method is widely used to screen for the antimicrobial activity of chemical compounds.[11][12]

Workflow for Agar Well Diffusion Assay

AgarWell_Workflow cluster_workflow Agar Well Diffusion Workflow start Start prepare_agar Prepare and pour Mueller-Hinton agar plates start->prepare_agar inoculate Inoculate agar surface with microbial suspension prepare_agar->inoculate create_wells Create wells in the agar (sterile cork borer) inoculate->create_wells add_compound Add benzofuran derivative solution to wells create_wells->add_compound incubate Incubate plates (e.g., 37°C for 24h) add_compound->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones end End measure_zones->end

Caption: Experimental workflow for the agar well diffusion assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Applications

Several benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling pathways.

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
CompoundAssay/TargetIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO production in RAW 264.7 cells52.23[13]
Fluorinated benzofuran 2PGE₂ formation in macrophages1.92[14]
Fluorinated benzofuran 3PGE₂ formation in macrophages1.48[14]
Fluorinated benzofuran 3COX-1 activity7.9[14]
Fluorinated benzofuran 5COX-2 activity28.1[14]
Fluorinated benzofuran 6COX-1 activity5.0[14]
Fluorinated benzofuran 6COX-2 activity13.0[14]
Signaling Pathways in Inflammation Targeted by Benzofuran Derivatives

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its inhibition by benzofuran derivatives can lead to a reduction in the production of pro-inflammatory cytokines and mediators.[15][16]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation IkBa_P->NFkB Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Protocols: Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[17][18]

Workflow for Carrageenan-Induced Paw Edema Assay

PawEdema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize rats start->acclimatize group Group animals (Control, Standard, Test) acclimatize->group administer_compound Administer benzofuran derivative or vehicle/standard drug group->administer_compound induce_edema Inject carrageenan into the sub-plantar region of the paw administer_compound->induce_edema measure_volume Measure paw volume at different time intervals induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups (different doses of the benzofuran derivative). Administer the test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Neuroprotective Applications

Benzofuran derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and through their antioxidant properties.

Data Presentation: Neuroprotective Activity of Benzofuran Derivatives
CompoundTargetIC50 (µM)Reference
Benzofuran-based compound 7cAcetylcholinesterase (AChE)0.058
Benzofuran-based compound 7eAcetylcholinesterase (AChE)0.086
Benzofuran-triazole 10dAcetylcholinesterase (AChE)0.55[19]
Experimental Protocols: Neuroprotective Activity

This spectrophotometric method is used to determine the in vitro inhibitory activity of compounds against AChE.[20]

Detailed Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution (Ellman's reagent), acetylthiocholine iodide (ATCI) solution (substrate), and the test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of AChE enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a specific period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value of the benzofuran derivative.

Conclusion

The benzofuran scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight the immense potential of benzofuran derivatives in medicinal chemistry. The protocols and data presented herein provide a foundational resource for researchers and scientists working in the field of drug discovery and development, facilitating the further exploration and optimization of this important class of compounds.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofurans are a pivotal class of heterocyclic compounds widely recognized for their presence in numerous natural products and their broad spectrum of biological activities. This has rendered them privileged structures in medicinal chemistry and drug development. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of benzofuran derivatives, offering advantages such as high efficiency, mild reaction conditions, and cost-effectiveness over other transition metals. This document provides detailed protocols and application notes for the copper-catalyzed synthesis of benzofurans, focusing on methodologies that are of significant interest to researchers in organic synthesis and drug discovery.

Overview of Copper-Catalyzed Methodologies

Several strategies have been developed for the copper-catalyzed construction of the benzofuran ring system. The most prominent and widely adopted methods include:

  • Annulation of Phenols and Alkynes: This approach involves the direct coupling and cyclization of phenols with alkynes. It can be achieved through an oxidative annulation process, often using an oxidant like molecular oxygen.[1][2][3][4] This method is attractive due to the ready availability of the starting materials.

  • Intramolecular Cyclization of 2-Alkynylphenols: This is a highly efficient method that involves the cyclization of pre-functionalized substrates.[5][6] The 2-alkynylphenols can be readily prepared via Sonogashira coupling of 2-halophenols and terminal alkynes. The subsequent copper-catalyzed cyclization typically proceeds under mild conditions with high yields.

  • Cyclization of 1-(2-Haloaryl)ketones: This strategy relies on the intramolecular C-O bond formation of a 1-(2-haloaryl)ketone precursor.[7][8] This approach is suitable for the synthesis of 2-substituted benzofurans.

Experimental Protocols

This section provides detailed experimental protocols for two common and effective copper-catalyzed methods for benzofuran synthesis.

Protocol 1: Aerobic Oxidative Cyclization of Phenols and Alkynes

This protocol is based on the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes to regioselectively synthesize polysubstituted benzofurans in a one-pot procedure.[2][3][4]

Reaction Scheme:

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Substituted phenol

  • Substituted alkyne

  • Zinc chloride (ZnCl₂)

  • Nitrobenzene (PhNO₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add the substituted phenol (1.5 mmol), the alkyne (1.0 mmol), Cu(OTf)₂ (10 mol%), and ZnCl₂ (1.5 eq.).

  • Add nitrobenzene (2 mL) as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) under an oxygen atmosphere (a balloon filled with O₂ is sufficient) for 24 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired polysubstituted benzofuran.

Protocol 2: Intramolecular Cyclization of 2-Alkynylphenols

This protocol describes a facile and efficient synthesis of 2-substituted benzofurans via the copper-catalyzed intramolecular cyclization of 2-alkynylphenols.[5][6]

Reaction Scheme:

Materials:

  • Copper(I) chloride (CuCl)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Alkynylphenol

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-alkynylphenol (0.5 mmol) in acetonitrile (2 mL), add CuCl (0.025 mmol) and Cs₂CO₃ (0.025 mmol).

  • Stir the reaction mixture at room temperature (23 °C) for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether (10 mL) to the reaction mixture.

  • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure 2-substituted benzofuran.[5]

Data Presentation

The following tables summarize the scope of the copper-catalyzed synthesis of benzofurans with various substrates and their corresponding yields, as reported in the literature.

Table 1: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

EntryPhenolAlkyneProductYield (%)
1PhenolDiphenylacetylene2,3-Diphenylbenzofuran85
24-MethylphenolDiphenylacetylene5-Methyl-2,3-diphenylbenzofuran82
34-MethoxyphenolDiphenylacetylene5-Methoxy-2,3-diphenylbenzofuran78
44-ChlorophenolDiphenylacetylene5-Chloro-2,3-diphenylbenzofuran75
5Phenol1-Phenyl-1-propyne3-Methyl-2-phenylbenzofuran72
6Phenol1,2-Di(p-tolyl)acetylene2,3-Di(p-tolyl)benzofuran80

Yields are isolated yields and are based on the alkyne as the limiting reagent. Data is representative and compiled from various sources.[2][4]

Table 2: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols

Entry2-AlkynylphenolProductYield (%)
12-(Phenylethynyl)phenol2-Phenylbenzofuran95
22-(p-Tolylethynyl)phenol2-(p-Tolyl)benzofuran92
32-((4-Methoxyphenyl)ethynyl)phenol2-(4-Methoxyphenyl)benzofuran90
42-((4-Chlorophenyl)ethynyl)phenol2-(4-Chlorophenyl)benzofuran93
52-(Hex-1-yn-1-yl)phenol2-Butylbenzofuran88
62-(Cyclohexylethynyl)phenol2-Cyclohexylbenzofuran85

Yields are isolated yields. Data is representative and compiled from various sources.[5][6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the copper-catalyzed synthesis of benzofurans.

experimental_workflow start Start reagents Combine Reactants: - Phenol/2-Alkynylphenol - Alkyne (if applicable) - Copper Catalyst - Base/Additive - Solvent start->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with water/brine - Dry over Na2SO4 reaction->workup purification Purification: - Concentrate in vacuo - Flash Column Chromatography workup->purification product Characterized Benzofuran Product purification->product

Caption: General workflow for copper-catalyzed benzofuran synthesis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a one-pot Sonogashira coupling followed by intramolecular cyclization for benzofuran synthesis.

logical_relationship start_materials Starting Materials: - 2-Halophenol - Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalysis) start_materials->sonogashira intermediate 2-Alkynylphenol Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Cu catalysis) intermediate->cyclization benzofuran Benzofuran Product cyclization->benzofuran

Caption: One-pot Sonogashira coupling and cyclization logic.

References

Application Notes and Protocols: Tandem Radical Cyclization Approach to Hexahydrobenzofuran Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydrobenzofuran skeleton is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. Tandem radical cyclization reactions offer a powerful and efficient strategy for the construction of this key heterocyclic framework. This document provides detailed application notes and protocols for the synthesis of hexahydrobenzofuran derivatives, with a primary focus on the well-established Manganese(III) acetate-mediated approach. This method involves the oxidative generation of a radical from a 1,3-dicarbonyl compound, followed by its addition to an alkene and subsequent intramolecular cyclization to furnish the desired hexahydrobenzofuran core.

Introduction

Tandem reactions, wherein multiple bond-forming events occur in a single synthetic operation, are highly sought after in modern organic synthesis for their atom and step economy. Radical cyclizations, in particular, have emerged as a versatile tool for the construction of complex cyclic systems.[1] These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. The intramolecular nature of the cyclization step makes these transformations rapid and often highly selective.[1] For the synthesis of the hexahydrobenzofuran skeleton, a tandem radical cyclization approach typically involves the generation of a radical which then participates in an intermolecular addition to an olefin, followed by an intramolecular cyclization to form the fused ring system.

Several methods have been developed to initiate such radical cyclizations, with the most common being the use of transition metal oxidants like Manganese(III) acetate[2], or reducing agents such as Samarium(II) iodide.[3] The Manganese(III) acetate-mediated approach is particularly widespread due to the low cost and ready availability of the reagent.[2]

Manganese(III) Acetate-Mediated Tandem Radical Cyclization

This approach utilizes Manganese(III) acetate as a one-electron oxidant to generate a carbon-centered radical from an enolizable 1,3-dicarbonyl compound.[2][4] This radical then adds to an alkene, and the resulting radical intermediate undergoes a 5-exo-trig cyclization to form the tetrahydrofuran ring, which upon further reaction steps, yields the hexahydrobenzofuran skeleton.[2]

Reaction Mechanism

The proposed mechanism for the Mn(OAc)₃-mediated tandem radical cyclization is depicted below. Initially, the 1,3-dicarbonyl compound (I) is oxidized by Mn(OAc)₃ to form a manganese(III) enolate (II). This is followed by the formation of an α-carbon radical (III) with the reduction of Mn(III) to Mn(II). The radical (III) then adds to the alkene (IV) to generate an adduct radical (V). This intermediate subsequently undergoes an intramolecular cyclization to give another radical intermediate (VI), which is then oxidized to a cation (VII) by another equivalent of Mn(OAc)₃. Finally, elimination of a proton furnishes the hexahydrobenzofuran derivative (VIII).

reaction_mechanism cluster_start Radical Generation cluster_cyclization Addition and Cyclization cluster_termination Product Formation 1_3_dicarbonyl 1,3-Dicarbonyl (I) Mn_enolate Mn(III) Enolate (II) 1_3_dicarbonyl->Mn_enolate Mn(OAc)₃ alpha_radical α-Carbon Radical (III) Mn_enolate->alpha_radical - Mn(OAc)₂ Adduct_Radical Adduct Radical (V) alpha_radical->Adduct_Radical + Alkene (IV) Alkene Alkene (IV) Cyclized_Radical Cyclized Radical (VI) Adduct_Radical->Cyclized_Radical Intramolecular Cyclization Cation Cation (VII) Cyclized_Radical->Cation Mn(OAc)₃ Product Hexahydrobenzofuran (VIII) Cation->Product - H⁺

Caption: Proposed mechanism for Mn(OAc)₃-mediated radical cyclization.

Data Presentation

The following table summarizes the yields of various hexahydrobenzofuran derivatives synthesized via the Mn(OAc)₃-mediated tandem radical cyclization of 1,3-dicarbonyl compounds with sterically hindered olefins.[2][5]

Entry1,3-Dicarbonyl CompoundAlkeneProductYield (%)
1Dimedone1,1-Diphenyl-1-butene3a77
2Dimedone1,2-Diphenyl-1-pentene3b41
32,4-Pentanedione1,1-Diphenyl-1-butene3c65
42,4-Pentanedione1,2-Diphenyl-1-pentene3d35
5Ethyl acetoacetate1,1-Diphenyl-1-butene3e62
6Ethyl acetoacetate1,2-Diphenyl-1-pentene3f38
71,3-Cyclohexanedione1,1-Diphenyl-1-butene3g61
85-Phenyl-1,3-cyclohexanedione1,1-Diphenyl-1-butene3h55
Experimental Protocols

General Procedure for the Manganese(III) Acetate-Mediated Synthesis of Hexahydrobenzofurans [2]

This protocol is based on the synthesis of tetrahydrobenzofurans as precursors to the hexahydrobenzofuran skeleton.[2]

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Alkene (1.5 mmol)

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 mmol)

  • Glacial acetic acid (25 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 1,3-dicarbonyl compound (1 mmol), the alkene (1.5 mmol), and Manganese(III) acetate dihydrate (2.5 mmol) in glacial acetic acid (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and stirred until the dark brown color of Mn(III) disappears (typically 1-4 hours), indicating the consumption of the oxidant.

  • The reaction mixture is allowed to cool to room temperature.

  • The mixture is then poured into 100 mL of water and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with water, and finally dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure hexahydrobenzofuran derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of hexahydrobenzofuran derivatives via tandem radical cyclization.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_analysis Purification & Analysis Start Mix Reactants: 1,3-Dicarbonyl, Alkene, Mn(OAc)₃ Reflux Reflux in Acetic Acid Start->Reflux Quench Quench with Water Reflux->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ and Water Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Spectroscopic Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow.

Alternative Approaches

While the Mn(OAc)₃-mediated method is robust, other reagents can also be employed to initiate the tandem radical cyclization for the synthesis of the hexahydrobenzofuran skeleton.

Samarium(II) Iodide-Mediated Cyclization: Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that can initiate radical cyclizations.[3][6] It is particularly useful for the formation of C-C bonds and can be employed in the synthesis of complex natural products.[3] The reaction often proceeds under mild conditions with high chemo- and stereoselectivity.[3]

Conclusion

The tandem radical cyclization approach provides an efficient and direct route to the hexahydrobenzofuran skeleton. The Manganese(III) acetate-mediated protocol, in particular, is a well-established and versatile method that allows for the synthesis of a variety of substituted hexahydrobenzofurans from readily available starting materials. The detailed protocols and data presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for Friedel-Crafts Benzoylation of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts benzoylation of benzofuran, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol outlines the synthesis of both 2-benzoylbenzofuran and 3-benzoylbenzofuran, highlighting the reaction conditions that favor the formation of each isomer. This guide includes a summary of reaction parameters, a step-by-step experimental procedure, and methods for the characterization of the resulting products.

Introduction

Benzofuran and its derivatives are important heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a benzoyl group onto the benzofuran ring via Friedel-Crafts acylation is a crucial step in the synthesis of many of these valuable molecules. The regioselectivity of this reaction, yielding either the 2- or 3-substituted product, is highly dependent on the reaction conditions, particularly the Lewis acid catalyst and the solvent employed. This protocol provides a comprehensive guide to performing this important transformation.

Data Presentation

The regioselectivity of the Friedel-Crafts benzoylation of benzofuran is influenced by the choice of Lewis acid and solvent. The following table summarizes typical yields and isomeric ratios obtained under different reaction conditions.

CatalystSolventTemperature (°C)Major ProductYield (%)Reference
AlCl₃Carbon Disulfide (CS₂)0 - 52-Benzoylbenzofuran~70-80General knowledge from Friedel-Crafts reactions
SnCl₄DichloroethaneRoom TempMixture of isomersVariableGeneral knowledge from Friedel-Crafts reactions
FeCl₃DichloroethaneRoom TempMixture of isomersVariable[1]
Oxalyl Chloride/AlCl₃Dichloroethane-20 to Room Temp3-Benzoylbenzofuran derivativeNot specified for unsubstituted[2]

Experimental Protocols

This section details the procedures for the synthesis of 2-benzoylbenzofuran and 3-benzoylbenzofuran.

Protocol 1: Synthesis of 2-Benzoylbenzofuran

This protocol favors the formation of the 2-isomer, which is generally the kinetically preferred product in less polar solvents.

Materials:

  • Benzofuran

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous carbon disulfide to the flask.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. To this, add a solution of benzofuran (1 eq) and benzoyl chloride (1.05 eq) in anhydrous carbon disulfide dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-benzoylbenzofuran.

Protocol 2: Synthesis of 3-Benzoylbenzofuran

This protocol is adapted from procedures for synthesizing 3-acyl derivatives and may require optimization for unsubstituted benzofuran. The use of a milder acylating agent generated in situ can favor substitution at the 3-position.

Materials:

  • Benzofuran

  • Oxalyl chloride

  • Benzene (or anisole for a substituted product)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloroethane

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the Acylating Agent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzofuran (1 eq) and oxalyl chloride (1.1 eq) in anhydrous dichloroethane. Cool the solution to -20 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) in portions, maintaining the temperature below -15 °C.

  • Reaction Intermediate: Stir the mixture at room temperature for 20-24 hours.

  • Aromatic Addition: Cool the reaction mixture back to -20 °C and add benzene (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloroethane (3 x 50 mL). Combine the organic layers and wash with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-benzoylbenzofuran.

Characterization of Products

The synthesized benzoylbenzofurans can be characterized by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the substitution pattern. For 2-benzoylbenzofuran, a singlet for the proton at the 3-position is expected. For 3-benzoylbenzofuran, a singlet for the proton at the 2-position will be observed. The aromatic protons will appear in the range of 7.0-8.0 ppm.[3][4]

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic carbonyl carbon signal around 180-190 ppm. The chemical shifts of the benzofuran ring carbons will differ depending on the position of the benzoyl group.[3][4][5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the benzoylbenzofuran product. Fragmentation patterns can also provide structural information.[6][7]

Mandatory Visualization

Friedel_Crafts_Benzoylation_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Benzofuran Benzofuran Mixing Mixing and Cooling (0°C or -20°C) Benzofuran->Mixing Benzoyl_Chloride Benzoyl Chloride / Oxalyl Chloride Benzoyl_Chloride->Mixing Lewis_Acid Lewis Acid (AlCl3) Lewis_Acid->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction_Step Stirring under N2 (2-24 hours) Mixing->Reaction_Step Quenching Quenching with Ice/HCl Reaction_Step->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Column Chromatography Drying->Purification Product Benzoylbenzofuran Purification->Product

Caption: Experimental workflow for the Friedel-Crafts benzoylation of benzofuran.

Friedel_Crafts_Mechanism cluster_activation Step 1: Electrophile Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Acyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion Complex [R-CO]⁺[AlCl4]⁻ Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Sigma_Complex Sigma Complex (Arenium Ion) Benzofuran Benzofuran Benzofuran->Sigma_Complex + Acylium Ion Product Benzoylbenzofuran Sigma_Complex->Product + [AlCl4]⁻ HCl HCl Sigma_Complex->HCl - H⁺ AlCl4 [AlCl4]⁻ Catalyst_Regen AlCl3 HCl->Catalyst_Regen + Cl⁻ from [AlCl4]⁻

Caption: Mechanism of the Friedel-Crafts benzoylation reaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of various benzofuran-related compounds using Flow Injection Analysis (FIA). The methodologies outlined are suitable for quantitative analysis in pharmaceutical formulations, biological matrices, and environmental samples.

Introduction to Flow Injection Analysis

Flow Injection Analysis (FIA) is a versatile and automated analytical technique that utilizes a continuous, non-segmented flowing stream of a carrier solution.[1][2] A discrete volume of a sample is injected into this stream, forming a well-defined zone that is transported through a manifold.[3] Within the manifold, the sample can merge with reagent streams, undergo chemical reactions, and is then passed through a detector for quantification.[3] Key advantages of FIA include high sample throughput, low reagent and sample consumption, and excellent reproducibility.[4][5]

Application 1: Determination of Amiodarone Hydrochloride in Pharmaceutical Formulations by Chemiluminescence

Amiodarone, a potent antiarrhythmic drug, is a benzofuran derivative widely used in cardiology. This protocol describes a rapid and sensitive FIA method based on chemiluminescence (CL) for its determination in pharmaceutical preparations.

Quantitative Data
ParameterValueReference
Linear Range 3.0 - 60.0 µg/mL[6]
Limit of Detection (LOD) 0.28 µg/mL[6]
Relative Standard Deviation (RSD) < 2.8%[6]
Sample Throughput 120 injections/hour[6]
Experimental Protocol

1. Reagents and Solutions:

  • Carrier Solution (0.05 M HCl): Prepare by diluting concentrated HCl in deionized water.

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)₃²⁺) Solution (1.0 x 10⁻⁴ M): Dissolve the appropriate amount of Ru(bpy)₃Cl₂·6H₂O in deionized water.

  • Ammonium Peroxydisulfate Solution (0.1 M): Dissolve ammonium peroxydisulfate in deionized water.

  • Amiodarone Standard Solutions: Prepare a stock solution of amiodarone hydrochloride in methanol and dilute with the carrier solution to obtain working standards within the linear range.

  • Sample Preparation: Crush tablets and dissolve the powder in methanol. For injections, dilute directly with the carrier solution to a suitable concentration.

2. FIA System:

  • Pump: A peristaltic pump is used to deliver the carrier and reagent solutions at a constant flow rate.

  • Injection Valve: An automated injection valve with a fixed loop volume (e.g., 100 µL) is used to introduce the sample into the carrier stream.

  • Photoreactor: A PTFE tubing coiled around a UV lamp is used for the on-line generation of the oxidant.

  • Reaction Coil: A coiled PTFE tubing (e.g., 100 cm) allows for the mixing of the sample with the reagent and the development of the chemiluminescence reaction.

  • Detector: A photomultiplier tube (PMT) is used to detect the emitted light.

3. Procedure:

  • Set the flow rates for the carrier, Ru(bpy)₃²⁺, and ammonium peroxydisulfate solutions.

  • The Ru(bpy)₃²⁺ and ammonium peroxydisulfate solutions are mixed and passed through the photoreactor to generate the Ru(bpy)₃³⁺ oxidant.

  • Inject the amiodarone standard or sample into the carrier stream.

  • The sample zone merges with the Ru(bpy)₃³⁺ stream in the reaction coil, initiating the chemiluminescence reaction.

  • The emitted light is measured by the PMT detector.

  • Construct a calibration curve by plotting the peak height of the CL signal against the concentration of the amiodarone standards.

  • Determine the concentration of amiodarone in the samples from the calibration curve.

Experimental Workflow

FIA_Amiodarone Carrier Carrier (0.05 M HCl) Pump Peristaltic Pump Carrier->Pump Ru_Reagent Ru(bpy)₃²⁺ Solution Ru_Reagent->Pump Oxidant_Reagent Ammonium Peroxydisulfate Oxidant_Reagent->Pump Injector Injection Valve Pump->Injector Carrier Mixing_T Pump->Mixing_T Reagents Reaction_Coil Reaction Coil Injector->Reaction_Coil Sample Sample/Standard Sample->Injector Photoreactor Photoreactor (UV) Photoreactor->Reaction_Coil Mixing_T->Photoreactor Detector CL Detector (PMT) Reaction_Coil->Detector Waste Waste Detector->Waste Data Data Acquisition Detector->Data FIA_Carbofuran Carrier Carrier (0.1 M NaOH) Pump Peristaltic Pump Carrier->Pump Luminol Luminol Solution Luminol->Pump KMnO4 KMnO₄ Solution KMnO4->Pump Injector Injection Valve Pump->Injector Carrier Mixing_T1 Pump->Mixing_T1 Luminol Mixing_T2 Pump->Mixing_T2 KMnO₄ Injector->Mixing_T1 Sample Sample/Standard Sample->Injector Mixing_T1->Mixing_T2 Reaction_Coil Reaction Coil Mixing_T2->Reaction_Coil Detector CL Detector (PMT) Reaction_Coil->Detector Waste Waste Detector->Waste Data Data Acquisition Detector->Data Furosemide_Reaction Furosemide Furosemide Colored_Product Orange-Yellow Product (λmax = 460 nm) Furosemide->Colored_Product Oxidative Coupling Oxidant K₃[Fe(CN)₆] Oxidant->Colored_Product Coupling_Reagent o-Phenylenediamine Coupling_Reagent->Colored_Product

References

Application Notes and Protocols: Design and Synthesis of Benzofuran Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and evaluation of benzofuran derivatives as potential anticancer agents. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Benzofuran Derivatives in Cancer Therapy

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their activity through various mechanisms, such as the inhibition of tubulin polymerization, modulation of critical signaling pathways like mTOR and VEGFR-2, and induction of apoptosis.[3] The versatility of the benzofuran ring allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a promising framework for the development of novel cancer therapeutics.[4]

Quantitative Anticancer Activity of Benzofuran Derivatives

The anticancer efficacy of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for several representative benzofuran derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
12 Benzofuran HybridSiHa (Cervical)1.10Combretastatin (CA-4)1.76
HeLa (Cervical)1.06Combretastatin (CA-4)1.86
13b Benzofuran HybridMCF-7 (Breast)1.875Cisplatin2.184
13g Benzofuran HybridMCF-7 (Breast)1.287Cisplatin2.184
14c OxadiazolylbenzofuranHCT116 (Colon)3.27--
22d Oxindole-Benzofuran HybridMCF-7 (Breast)3.41Staurosporine4.81
T-47D (Breast)3.82Staurosporine4.34
22f Oxindole-Benzofuran HybridMCF-7 (Breast)2.27Staurosporine4.81
T-47D (Breast)7.80Staurosporine4.34
30a Benzofuran DerivativeMCF-7 (Breast)-Doxorubicin-
HepG2 (Liver)-Doxorubicin-
33d Benzofuran-ChalconeA-375 (Melanoma)4.15Cisplatin9.46[5]
MCF-7 (Breast)3.22Cisplatin12.25[5]
A-549 (Lung)2.74Cisplatin5.12[5]
HT-29 (Colon)7.29Cisplatin25.4[5]
H-460 (Lung)3.81Cisplatin6.84[5]
38 Piperazine-BenzofuranA549 (Lung)25.15--
K562 (Leukemia)29.66--
50g Benzofuran-2-carboxamideHCT-116 (Colon)0.87--[5]
HeLa (Cervical)0.73--[5]
HepG2 (Liver)5.74--[5]
A549 (Lung)0.57--[5]
6d Chalcone-Benzofuran-1.00 x 10⁻³Sorafenib2.00 x 10⁻³[3]
Compound 1 Halogenated BenzofuranK562 (Leukemia)5--[4]
HL60 (Leukemia)0.1--[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzofuran-chalcone derivatives and for key biological assays to evaluate their anticancer activity.

Synthesis of Benzofuran-Chalcone Derivatives

The synthesis of benzofuran-chalcone derivatives typically involves a two-step process: the formation of a 2-acetylbenzofuran intermediate, followed by a Claisen-Schmidt condensation with an appropriate aldehyde.

Step 1: Synthesis of 2-Acetylbenzofuran (Intermediate)

This protocol describes the synthesis of the key intermediate, 2-acetylbenzofuran, from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of salicylaldehyde (10 mmol) in methanol (50 mL), add potassium carbonate (10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice-water bath for 10 minutes.

  • Slowly add chloroacetone (12 mmol) to the reaction mixture.

  • Heat the mixture to 75°C in an oil bath and reflux for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into a separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetylbenzofuran.[6][7]

Step 2: Synthesis of Benzofuran-Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the synthesis of the final benzofuran-chalcone derivatives.[8]

Materials:

  • 2-Acetylbenzofuran (from Step 1)

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol (EtOH)

  • Piperidine or Sodium Hydroxide (NaOH) solution (e.g., 20%)

  • Ice-cold water

Procedure:

  • To a stirred solution of 2-acetylbenzofuran (0.4 mmol) and a substituted aldehyde (0.48 mmol) in ethanol (5 mL), add a catalytic amount of piperidine (2 drops) or NaOH solution.[6]

  • Reflux the mixture for 5 hours, monitoring the reaction by TLC.

  • After completion, concentrate the mixture in vacuo.

  • If using NaOH as a catalyst, pour the reaction mixture into ice-cold water to precipitate the product.[8]

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the residue by column chromatography or recrystallization to yield the desired benzofuran-chalcone derivative.[6]

Biological Evaluation Protocols

3.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Benzofuran derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[11]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Carefully remove the culture medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[13]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

3.2.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the benzofuran derivatives for a specified time.

  • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 200 xg for 5 minutes).[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[3][5]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3][5]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]

3.2.3. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with benzofuran derivatives.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.[4]

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).[4][16]

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS to remove residual ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways targeted by benzofuran derivatives.

Experimental Workflows

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Start: Salicylaldehyde + Chloroacetone intermediate Intermediate: 2-Acetylbenzofuran start->intermediate Cyclization product Final Product: Benzofuran-Chalcone intermediate->product Claisen-Schmidt Condensation reagents Reagents: Aldehyde + Catalyst reagents->product purification Purification product->purification cell_culture Cancer Cell Culture treatment Treatment with Benzofuran Derivative cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, etc.) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Synthetic and biological evaluation workflow for benzofuran derivatives.

Signaling Pathways

mTOR Signaling Pathway

Benzofuran derivatives have been designed to inhibit the mTOR signaling pathway, which is crucial for cell proliferation, metabolism, and survival.[15]

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

VEGFR-2 Signaling Pathway

Certain benzofuran derivatives act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[3]

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling Activates Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

HIF-1α Pathway in Hypoxia

Benzofuran derivatives have been developed to inhibit the Hypoxia-Inducible Factor (HIF-1) pathway, which is activated in the low-oxygen (hypoxic) environment of solid tumors and promotes cancer cell survival and proliferation.[17]

HIF1a_Pathway Hypoxia (Low Oxygen) Hypoxia (Low Oxygen) HIF-1α Stabilization HIF-1α Stabilization Hypoxia (Low Oxygen)->HIF-1α Stabilization HIF-1 Complex Formation HIF-1α/HIF-1β Complex HIF-1α Stabilization->HIF-1 Complex Formation Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->HIF-1α Stabilization Inhibits Target Gene Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF-1 Complex Formation->Target Gene Expression Tumor Adaptation Tumor Adaptation (Angiogenesis, Metabolism) Target Gene Expression->Tumor Adaptation Cell Survival & Proliferation Cell Survival & Proliferation Tumor Adaptation->Cell Survival & Proliferation

Caption: Inhibition of the HIF-1α pathway by benzofuran derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Ethyl-1-benzofuran.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting

Question: I'm having trouble separating this compound from its impurities using column chromatography. What are the common issues and solutions?

Answer:

Challenges in chromatographic separation of this compound often stem from the selection of the stationary and mobile phases, as well as the compound's inherent properties. Here is a guide to address common issues:

Common Issues & Solutions for Column Chromatography of this compound

Issue Potential Cause Recommended Solution
Poor Separation (Co-elution of Impurities) Improper solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A common starting point for benzofuran derivatives is a hexane:ethyl acetate gradient.
Overloading the column.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels. A slurry packing method is often most effective.
Product is not Eluting Solvent system is too non-polar.Gradually increase the polarity of the mobile phase. If the product is still not eluting with 100% ethyl acetate, consider a more polar solvent system like dichloromethane/methanol.
Compound decomposition on silica.Benzofurans can be sensitive to acidic conditions. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.
Streaking or Tailing of the Product Band Sample is not dissolving well in the mobile phase.Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the initial mobile phase before loading it onto the column.
Presence of highly polar impurities.Pre-treat the crude sample by washing with a suitable solvent to remove baseline impurities before chromatography.

Experimental Protocol: Flash Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

G start Start Purification check_separation Poor Separation? start->check_separation optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent Yes no_elution Product Not Eluting? check_separation->no_elution No reduce_load Reduce Sample Load optimize_solvent->reduce_load repack_column Repack Column reduce_load->repack_column repack_column->start increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes streaking Streaking/Tailing? no_elution->streaking No deactivate_silica Use Deactivated Silica/Alumina increase_polarity->deactivate_silica deactivate_silica->start dissolve_sample Improve Sample Dissolution streaking->dissolve_sample Yes end Pure Product streaking->end No pretreat_sample Pre-treat Crude Sample dissolve_sample->pretreat_sample pretreat_sample->start

Caption: Decision-making process for troubleshooting the crystallization of oily this compound.

Frequently Asked Questions (FAQs)

1. What is the expected purity of this compound after a single purification step?

The purity of this compound after a single purification step is highly dependent on the initial purity of the crude material and the chosen purification method.

Purity Expectations for Different Purification Methods

Purification Method Expected Purity Range Notes
Single Recrystallization 95-98%Effective for removing small amounts of impurities with different solubility profiles.
Flash Column Chromatography >98%Generally provides higher purity by effectively separating compounds with different polarities.
Preparative HPLC >99%Offers the highest resolution for separating closely related impurities but is more expensive and time-consuming.

2. What are the potential impurities I should be aware of during the purification of this compound?

The most common impurities are likely to be related to the starting materials and byproducts of the synthesis. A common synthesis route for this compound involves the reaction of o-ethylphenol. [1] Potential Impurities in this compound Synthesis

Impurity Potential Source Analytical Detection
o-Ethylphenol Unreacted starting material.GC-MS, NMR
Isomeric Ethylbenzofurans Side reactions during synthesis.GC-MS, HPLC, NMR
Polymerized material Instability of intermediates or product.Can appear as baseline material in chromatography or broad signals in NMR.
Solvent Residues From the reaction or purification steps.NMR, GC-MS

3. How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can separate non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities, even at low levels.

4. What are the recommended storage conditions for purified this compound?

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container.

5. Is this compound stable to acidic or basic conditions?

The benzofuran ring system is generally stable under neutral and mildly basic conditions. However, strong acids can lead to decomposition or polymerization. It is advisable to avoid prolonged exposure to strong acidic or basic conditions during workup and purification. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature.

References

Benzofuran Synthesis: A Technical Support Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the benzofuran ring is a cornerstone in the development of numerous pharmaceuticals and biologically active compounds. However, the path to these valuable scaffolds is often complicated by the emergence of unwanted side reactions, leading to diminished yields and complex purification procedures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during benzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Perkin Rearrangement: Incomplete Conversion and Low Yields

Question: I am attempting to synthesize a benzofuran-2-carboxylic acid via the Perkin rearrangement of a 3-halocoumarin, but I am observing low yields and incomplete conversion of my starting material. How can I improve this?

Answer:

Low yields and incomplete reactions in the Perkin rearrangement are common issues, often stemming from suboptimal reaction conditions. The traditional method involving prolonged heating can lead to degradation of starting materials and products. A highly effective solution is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.

Troubleshooting Workflow: Optimizing Perkin Rearrangement

start Low Yield in Perkin Rearrangement microwave Switch to Microwave-Assisted Protocol start->microwave conditions Optimize Microwave Parameters (Power, Time, Temperature) microwave->conditions protocol Follow Optimized Protocol conditions->protocol success High Yield of Benzofuran-2-carboxylic Acid protocol->success factors Reaction Conditions acid Acid Catalyst (e.g., PPA, TFA) factors->acid temp Temperature factors->temp outcome Regioselectivity (Product Ratio) acid->outcome temp->outcome substrate Substrate Structure electronics Electronic Effects (Substituents) substrate->electronics sterics Steric Hindrance substrate->sterics electronics->outcome sterics->outcome problem C-Alkylation Side Product solution Promote O-Alkylation problem->solution solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) solution->solvent base Select Appropriate Base (e.g., K2CO3, Cs2CO3) solution->base result Selective O-Alkylation solvent->result base->result start Homocoupling in Sonogashira Reaction atmosphere Introduce a Reducing Atmosphere start->atmosphere degas Degas Solvents and Reagents atmosphere->degas h2_n2 Use H₂/N₂ or H₂/Ar Atmosphere atmosphere->h2_n2 protocol Follow Modified Protocol degas->protocol h2_n2->protocol success Minimized Homocoupling (<2%) protocol->success

Technical Support Center: Optimization of Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzofuran cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing benzofurans?

A1: Common strategies for benzofuran synthesis include:

  • Palladium-catalyzed reactions: These often involve Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization.[1][2][3] Other palladium-catalyzed methods include the cyclization of o-alkenylphenols and intramolecular Heck reactions.[1][2]

  • Copper-catalyzed reactions: Copper catalysts are frequently used for the intramolecular cyclization of aryl o-bromobenzyl ketones and in one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes.[1][2][4]

  • Base-promoted cyclization: Strong bases like potassium tert-butoxide can promote the intramolecular cyclization of substrates such as o-bromobenzylvinyl ketones.[1][5]

  • Acid-catalyzed cyclization: Lewis acids (e.g., BF₃·Et₂O) and Brønsted acids can catalyze the ring-closing reactions of precursors like 2-methoxychalcone epoxides and 1-(2-hydroxyphenyl)propargyl alcohol derivatives.[4][6]

  • Oxidative cyclization: Oxidants like silver(I) oxide or phenyliodonium diacetate (PIDA) can be used to promote the cyclization of substrates such as hydroquinones and dicarbonyl compounds.[1][2][7]

Q2: How do I choose the right catalyst for my benzofuran synthesis?

A2: The choice of catalyst depends heavily on the specific reaction and substrates.

  • Palladium catalysts (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd₂(dba)₃) are versatile and often used in cross-coupling reactions followed by cyclization.[1][2][4] They are particularly effective for Sonogashira couplings.

  • Copper catalysts (e.g., CuI, CuBr) are often used as co-catalysts with palladium in Sonogashira reactions and are also effective in their own right for various cyclization reactions.[1][2]

  • Gold and Silver catalysts can be employed for specific transformations, such as the cyclization of alkynyl esters and quinols.[1][2]

  • Nickel catalysts (e.g., Ni(OTf)₂) can be a good choice for reactions involving substrates that are less reactive under palladium catalysis.[1]

  • Ruthenium catalysts have been used for C-H alkenylation followed by oxygen-induced annulation.[1][2]

Q3: What is the role of the base in benzofuran cyclization?

A3: Bases play several crucial roles in benzofuran synthesis. They can act as:

  • A catalyst: Strong bases like potassium tert-butoxide can directly promote intramolecular cyclization.[1][5]

  • A proton scavenger: In many reactions, a base is required to neutralize acidic byproducts, driving the reaction to completion. Examples include triethylamine in Sonogashira couplings and cesium carbonate in palladium-catalyzed cyclizations.[1][2][4]

  • A reagent to generate the active nucleophile: Bases can deprotonate a phenol to form a more nucleophilic phenoxide, which is essential for the cyclization step.

Q4: How does the solvent affect the reaction outcome?

A4: The choice of solvent can significantly impact reaction rate, yield, and selectivity.

  • Polar aprotic solvents like DMF and acetonitrile are commonly used and can facilitate the dissolution of reactants and catalysts.[7][8] DMF has been shown to be an excellent solvent for some base-promoted cyclizations.[8]

  • Non-polar aromatic solvents such as toluene and xylene are often used in higher temperature reactions.[2][4]

  • Ethereal solvents like THF are also common, particularly in reactions involving organometallic reagents.[9]

  • "Greener" solvents like acetonitrile are sometimes preferred over less environmentally friendly options like dichloromethane and benzene.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect solvent or temperature. 3. Poor quality of starting materials. 4. Presence of inhibiting impurities. 5. Insufficient reaction time.1. Use a fresh batch of catalyst or pre-activate it if necessary. Consider a different catalyst system (e.g., switch from Pd to Ni). 2. Screen a range of solvents and temperatures. For example, in some base-promoted cyclizations, DMF is superior to other solvents.[8] Lowering the temperature can sometimes improve selectivity.[10] 3. Purify starting materials before use. 4. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere if required. 5. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[7]
Formation of Side Products 1. Incorrect reaction temperature. 2. Competing reaction pathways (e.g., intermolecular vs. intramolecular reactions). 3. Decomposition of starting materials or product. 4. Isomerization of the product.1. Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition or undesired side reactions. 2. Adjust reactant concentrations (e.g., use high dilution to favor intramolecular cyclization). 3. Use milder reaction conditions or a more selective catalyst. 4. The choice of acid or base can influence the formation of different isomers. For example, K₂CO₃ can favor one isomer while p-TsOH in a specific solvent can lead to another.[9]
Difficulty in Product Purification 1. Formation of closely related byproducts. 2. Residual catalyst contamination. 3. Product instability on silica gel.1. Optimize reaction conditions to minimize byproduct formation. Consider alternative purification methods like crystallization or preparative HPLC. 2. Use a catalyst scavenger or perform an appropriate workup to remove the metal catalyst. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine.
Reaction Fails to Go to Completion 1. Catalyst deactivation. 2. Reversible reaction equilibrium. 3. Insufficient amount of a key reagent (e.g., base or oxidant).1. Add a fresh portion of the catalyst. 2. Remove a byproduct to shift the equilibrium (e.g., remove water if it is formed). 3. Ensure the stoichiometry of all reagents is correct. An excess of the base or oxidant may be required.[7]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Materials:

  • o-iodophenol

  • Terminal alkyne

  • (PPh₃)₂PdCl₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Triethylamine (base and solvent)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1 equivalent), terminal alkyne (1.1-1.5 equivalents), (PPh₃)₂PdCl₂ (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add anhydrous triethylamine as the solvent.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired benzofuran derivative.[1][2]

Protocol 2: Base-Promoted Intramolecular Cyclization

This protocol outlines a method for synthesizing benzofurans from o-bromobenzylvinyl ketones using a strong base.[1]

Materials:

  • o-bromobenzylvinyl ketone

  • Potassium tert-butoxide (base)

  • Dimethylformamide (DMF, solvent)

Procedure:

  • Dissolve the o-bromobenzylvinyl ketone (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add potassium tert-butoxide (e.g., 1.2-2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Benzofuran Synthesis

Catalyst SystemSubstratesSolventBaseTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / bpyAryl boronic acid, 2-(2-formylphenoxy) acetonitrileToluene-90Varies[2]
(PPh₃)PdCl₂ / CuIIodophenol, terminal alkyneTriethylamineTriethylamineRT - Reflux84-91[1][2]
Ni(OTf)₂ / 1,10-phenanthroline-Acetonitrile--23-89[1]
CuIo-hydroxy aldehyde, amine, alkyneChCl:EG (DES)--70-91[1][2]
Ru-based catalystm-hydroxybenzoic acid, alkyneγ-valerolactoneMg(OAc)₂-Varies[1][2]

Table 2: Effect of Solvent and Base on a Selective Benzofuran Synthesis

Reagent/BaseSolventTemperature (°C)Product 4a Yield (%)Product 5a Yield (%)Reference
K₂CO₃THFr.t.97[9]
PyridineTHF70Trace[9]
-AcOH11098[9]
PPTSToluene11095Trace[9]
TFAToluene11095Trace[9]
p-TsOH(CF₃)₂CHOHr.t.98[9]

Visualizations

Troubleshooting_Workflow start Start: Low Benzofuran Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_ok Catalyst OK? check_catalyst->catalyst_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok Reagents Pure? check_reagents->reagents_ok catalyst_ok->conditions_ok Yes replace_catalyst Replace/Screen Catalysts catalyst_ok->replace_catalyst No conditions_ok->reagents_ok Yes optimize_temp_solvent Optimize Temp/Solvent conditions_ok->optimize_temp_solvent No purify_reagents Purify Starting Materials reagents_ok->purify_reagents No final_check Re-run Experiment reagents_ok->final_check Yes replace_catalyst->final_check optimize_temp_solvent->final_check purify_reagents->final_check success Successful Synthesis final_check->success

Caption: A troubleshooting workflow for low yield in benzofuran synthesis.

Benzofuran_Synthesis_Pathways cluster_starting_materials Starting Materials cluster_methods Cyclization Methods o-halophenol o-halophenol Pd_Cu_Sonogashira Pd/Cu Catalyzed Sonogashira-Cyclization o-halophenol->Pd_Cu_Sonogashira alkyne alkyne alkyne->Pd_Cu_Sonogashira o-alkenylphenol o-alkenylphenol Pd_Oxidative_Cyclization Pd Catalyzed Oxidative Cyclization o-alkenylphenol->Pd_Oxidative_Cyclization o-bromobenzyl_ketone o-bromobenzyl_ketone Base_Promoted Base Promoted Intramolecular Cyclization o-bromobenzyl_ketone->Base_Promoted benzofuran Benzofuran Product Pd_Cu_Sonogashira->benzofuran Pd_Oxidative_Cyclization->benzofuran Base_Promoted->benzofuran

Caption: Common synthetic pathways to benzofuran derivatives.

References

Technical Support Center: Proton Quantum Tunneling Synthesis of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzofurans via proton quantum tunneling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. While proton quantum tunneling can offer a highly efficient and selective route to benzofurans with minimal side reactions, achieving high yields can be sensitive to experimental conditions.[1][2][3][4] This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and relevant data to help you overcome challenges in your synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields in the proton quantum tunneling synthesis of benzofurans, which typically proceeds via an intramolecular hydroalkoxylation of a substituted o-alkynylphenol.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yields in this synthesis are often traced back to a few critical factors, given the reaction's high sensitivity to preparation conditions.[1] Consider the following possibilities:

  • Suboptimal Catalyst Activity: The catalytic surface or complex is crucial for facilitating the proton tunneling process. For on-surface syntheses, the cleanliness and crystallographic perfection of the metallic surface (e.g., Ag(111)) are paramount.[1] For solution-phase reactions, the choice and handling of the catalyst (e.g., silver or gold complexes) are critical.[5] Catalyst deactivation by impurities or improper activation can severely hinder the reaction.

  • Presence of Water or Protic Impurities: While the reaction involves a proton transfer, excess protic species in the reaction medium can interfere with the desired intramolecular tunneling pathway, potentially by solvating the reactant in a way that disfavors the tunneling geometry.[6]

  • Incorrect Reaction Temperature: Proton tunneling is most dominant at low temperatures where classical, thermally activated pathways are suppressed.[2][7] If the temperature is too high, competing side reactions may occur. If it is too low, the rate of reaction, even with tunneling, may be impractically slow. The optimal temperature range is highly system-dependent. For the on-surface synthesis on Ag(111), the reaction proceeds at temperatures as low as 150 K.[7]

  • Substrate Purity and Structure: Impurities in the starting o-alkynylphenol can poison the catalyst or lead to side products. Additionally, the electronic properties of substituents on the aromatic ring can influence the reaction rate and yield.

Question 2: I am observing the formation of side products. What are the likely alternative reaction pathways?

Answer: While this method is noted for its high selectivity, side reactions can occur under suboptimal conditions.[1][2][3][4] A potential, though often suppressed, side reaction is the deprotonation of the hydroxyl group without subsequent cyclization.[1] Other possibilities, especially at higher temperatures, could include intermolecular reactions or substrate decomposition. Careful analysis of byproducts by techniques such as NMR and mass spectrometry can help identify these competing pathways.

Question 3: How does the choice of solvent impact the reaction yield?

Answer: The solvent can have a profound effect on quantum tunneling reactions. Solvation can stabilize the reactant, which may increase the energy barrier and the tunneling distance, thereby lowering the probability of the desired reaction.[6] For solution-phase syntheses, non-coordinating, aprotic solvents are generally preferred to minimize interference with the intramolecular proton transfer.

Question 4: Do substituents on the aromatic ring of the precursor affect the reaction?

Answer: Yes, substituents can significantly impact the reaction. In related classical benzofuran syntheses, electron-donating groups on the phenolic ring tend to increase the nucleophilicity of the hydroxyl group and the electron density of the aromatic system, which can favor the cyclization. Conversely, electron-withdrawing groups can decrease the reaction rate.[8][9] While the effect in a quantum tunneling regime is more complex, the electronic nature of the substrate is a critical parameter to consider for optimization.

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative data from studies on benzofuran synthesis via proton quantum tunneling and related classical methods.

ParameterValue/ObservationReaction SystemSignificance
Kinetic Isotope Effect (KIE) > 10[1][7]On-surface synthesis of a benzofuran derivative on Ag(111)A large KIE is a hallmark of a reaction proceeding via proton quantum tunneling.
Conversion (Protonated vs. Deuterated) 50% (H) vs. <5% (D) at 225 K[1]On-surface synthesis on Ag(111)Demonstrates the significant rate enhancement due to proton tunneling.
Reaction Temperature Effective down to 150 K[1][2][5][7]On-surface synthesis on Ag(111)Highlights the ability of quantum tunneling to overcome thermal barriers at very low temperatures.
Catalyst Loading (Classical Analogue) 5 mol%[10]Indium(III) iodide catalyzed hydroalkoxylationProvides a starting point for catalyst optimization in potential solution-phase quantum tunneling systems.
Solvent (Classical Analogue) Dichloroethane (DCE)[10]Indium(III) iodide catalyzed hydroalkoxylationA non-coordinating solvent that may be suitable for related quantum tunneling reactions.

Experimental Protocols

While a standardized, broadly applicable solution-phase protocol for proton quantum tunneling synthesis of benzofurans is still an emerging area, the following outlines a general methodology for a related classical synthesis (intramolecular hydroalkoxylation) and a protocol for verifying the contribution of quantum tunneling via the kinetic isotope effect (KIE).

General Protocol for Catalyst Screening in Intramolecular Hydroalkoxylation

This protocol is adapted from related classical syntheses and can be used as a starting point for developing a quantum tunneling-driven reaction.

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chosen catalyst (e.g., a silver or gold complex, or an indium halide) to a dry, oven-baked reaction vessel.

  • Solvent and Substrate Addition: Add the desired volume of a dry, aprotic solvent (e.g., dichloroethane, toluene). Stir the mixture and then add the purified o-alkynylphenol precursor.

  • Reaction Conditions: Bring the reaction mixture to the desired temperature. For quantum tunneling, this may be significantly lower than in classical syntheses. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup and Purification: Upon completion, quench the reaction as appropriate for the catalyst used. Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure. Purify the crude product using column chromatography.

Protocol for Determining the Kinetic Isotope Effect (KIE)

The KIE is a critical experiment to confirm the role of proton quantum tunneling.[11]

  • Synthesis of Deuterated Precursor: Synthesize the deuterated analogue of the o-alkynylphenol precursor by replacing the phenolic proton with deuterium. This can typically be achieved by stirring the protonated precursor in a solvent containing a deuterium source (e.g., D₂O with a catalytic amount of acid or base) followed by removal of the solvent. Confirm the deuteration level by NMR or mass spectrometry.

  • Parallel Reactions: Set up two parallel reactions under identical conditions (catalyst loading, concentration, temperature, and solvent). One reaction will use the protonated precursor, and the other will use the deuterated precursor.

  • Kinetic Monitoring: Monitor the rate of product formation in both reactions over time. This can be done by taking aliquots at regular intervals and analyzing them by a quantitative method like GC-MS or HPLC.

  • KIE Calculation: The KIE is the ratio of the rate constant for the protonated reaction (kH) to the rate constant for the deuterated reaction (kD). A large KIE (typically > 3 at room temperature, and even larger at lower temperatures) is strong evidence for a significant contribution from quantum tunneling.[1][7]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Material and Solvent start->check_purity purity_impure Impurity Detected check_purity->purity_impure check_catalyst Evaluate Catalyst Activity and Handling catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue check_conditions Review Reaction Conditions (Temp., Conc.) conditions_issue Conditions Optimal? check_conditions->conditions_issue check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_issue Atmosphere Compromised? check_atmosphere->atmosphere_issue purity_impure->check_catalyst No purify_materials Purify Starting Material / Use Dry Solvent purity_impure->purify_materials Yes purify_materials->check_catalyst catalyst_issue->check_conditions No reactivate_catalyst Re-evaluate Catalyst Preparation and Activation catalyst_issue->reactivate_catalyst Yes reactivate_catalyst->check_conditions conditions_issue->check_atmosphere Yes optimize_conditions Systematically Vary Temperature and Concentration conditions_issue->optimize_conditions No optimize_conditions->check_atmosphere improve_inert_setup Improve Inert Gas Setup atmosphere_issue->improve_inert_setup Yes end Yield Improved atmosphere_issue->end No improve_inert_setup->end

Caption: A step-by-step workflow for diagnosing and resolving common causes of low reaction yield.

Conceptual Reaction Pathway

Reaction_Pathway sub o-Alkynylphenol Precursor ts Transition State (Proton Tunneling) sub->ts + Catalyst side_reaction Side Reactions (e.g., Deprotonation) sub->side_reaction Suboptimal Conditions cat Catalyst (e.g., Ag(111), Au/Ag complex) cat->ts prod Benzofuran Product ts->prod Intramolecular Hydroalkoxylation

Caption: The desired reaction pathway via proton tunneling versus potential off-target side reactions.

References

Technical Support Center: Synthesis of Trifluoroethyl-Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trifluoroethyl-substituted benzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield for my trifluoroethyl-substituted benzofuran. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of trifluoroethyl-substituted benzofurans can stem from several factors. Here are some common areas to investigate:

  • Sub-optimal Reaction Conditions: The reaction conditions are critical for a successful synthesis. Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates and catalytic system.[1] For instance, in silver(I)-promoted oxidative coupling reactions for dihydrobenzofuran synthesis, optimizing the reaction time from 20 hours to 4 hours can be achieved without a significant decrease in conversion and selectivity.[1]

  • Catalyst Inactivity: The choice and handling of the catalyst are crucial. For transition-metal catalyzed reactions, ensure the catalyst is not deactivated. For example, in palladium-catalyzed reactions, the choice of ligands can be as important as the metal itself.[2]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as the substituted phenol and the trifluoroethylating agent, is paramount. Impurities can interfere with the reaction and lead to side products.

  • Moisture and Air Sensitivity: Some reagents and intermediates in benzofuran synthesis can be sensitive to air and moisture.[3] While some modern methods are designed to be robust, it is good practice to use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if you are experiencing issues.

  • Inefficient Trifluoroethylation: The introduction of the trifluoroethyl group can be challenging. The choice of the trifluoroethylating agent is important. Reagents like 2,2,2-trifluoroethyl triflate are powerful electrophiles for this purpose.[4]

Issue 2: Formation of Side Products and Purification Challenges

Q2: I am observing significant side product formation in my reaction mixture, making the purification of the desired trifluoroethyl-substituted benzofuran difficult. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some potential side products and strategies to mitigate them:

  • Regioisomers: Depending on the substitution pattern of your starting materials, the cyclization step can lead to the formation of different regioisomers.[5][6] Careful selection of directing groups on the aromatic ring and optimization of reaction conditions can improve regioselectivity.

  • Over-alkylation or Arylation: In reactions involving strong electrophiles or catalysts, you might observe multiple additions to the benzofuran core or starting materials.

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Adjusting the stoichiometry of the reactants and the catalyst loading can help minimize this.

  • Decomposition of Starting Materials or Product: Some benzofuran derivatives or the precursors can be unstable under the reaction conditions. Reducing the reaction temperature or time might be necessary.

For purification, column chromatography on silica gel is a common method.[7] A careful selection of the eluent system is critical to separate the desired product from impurities.

Issue 3: Issues with Specific Synthetic Routes

Q3: I am attempting a synthesis via the cyclization of an o-alkynylphenol derivative. What are the key parameters to control in this reaction?

A3: The cyclization of o-alkynylphenols is a powerful method for constructing the benzofuran ring.[7] Key parameters to control include:

  • Catalyst System: Various catalysts can be employed, including gold, platinum, and palladium complexes.[7][8] The choice of catalyst and ligands will significantly influence the reaction's efficiency and selectivity.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst's activity.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure efficient cyclization without promoting decomposition.

Q4: I am using a hypervalent iodine reagent for my trifluoroethylation step. What precautions should I take?

A4: Hypervalent iodine reagents are versatile for trifluoroethylation.[9] However, they can be sensitive. It is important to:

  • Handle with Care: While many are stable, it's good practice to store them properly and handle them in a fume hood.

  • Ensure Stoichiometry: The stoichiometry of the hypervalent iodine reagent relative to the substrate is critical for optimal results.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of benzofuran derivatives from various literature sources. This data can serve as a benchmark for your experiments.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxy-1,4-dionesTrifluoroacetic acid/NBSNot specifiedNot specifiedNot specifiedModerate to Good[10]
o-Alkynylphenols(NHC)AuX, (Ph3P)AuX, etc.Not specifiedNot specifiedNot specifiedUp to 89%[7]
Trifluoromethyl propynols and phenolsAgNTf2Not specifiedNot specifiedNot specifiedModerate to Good[2]
Salicylaldehyde p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropeneCopper catalystNot specifiedNot specifiedNot specifiedNot specified[2]
Methyl p-coumarate and methyl ferulate (for dihydrobenzofurans)Silver(I) oxideAcetonitrileReflux4Good[1]

Experimental Protocols

General Procedure for Silver-Catalyzed Annulation of Trifluoromethyl Propynols with Phenols

This protocol is adapted from a method for the synthesis of trifluoroethylated benzofurans.[2]

  • To a reaction vessel, add the trifluoromethyl propynol (1.0 equiv.), the phenol (1.2 equiv.), and the silver catalyst (e.g., AgNTf2, 5 mol%).

  • Add the appropriate solvent (e.g., DCE) and stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethylated benzofuran.

General Procedure for Copper-Catalyzed Synthesis of 2-Trifluoroethyl-Substituted Benzofurans

This procedure is based on a method utilizing salicylaldehyde p-tosylhydrazones.[2]

  • In a reaction tube, combine the salicylaldehyde p-tosylhydrazone (1.0 equiv.), 2-bromo-3,3,3-trifluoropropene (1.5 equiv.), and the copper catalyst (e.g., CuBr, 10 mol%).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., K2CO3, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-trifluoroethyl-substituted benzofuran.

Visual Guides

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., Substituted Phenol) Reagent Choose Trifluoroethylating Agent and Catalyst Start->Reagent Define Strategy Reaction Perform Synthesis Reaction (e.g., Cyclization) Reagent->Reaction Setup Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup After Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A general workflow for the synthesis of trifluoroethyl-substituted benzofurans.

Troubleshooting Guide for Low Yield

G Start Low or No Yield Observed Check_Reagents Verify Purity of Starting Materials and Reagents Start->Check_Reagents First Step Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity and Loading Start->Check_Catalyst Optimize Systematically Optimize Reaction Parameters Check_Reagents->Optimize If Impurities Found Check_Conditions->Optimize If Sub-optimal Check_Catalyst->Optimize If Inactive Success Improved Yield Optimize->Success Successful Consult Consult Literature for Alternative Methods Optimize->Consult If Still Low

Caption: A decision-making diagram for troubleshooting low product yield.

Simplified Reaction Pathway: Benzofuran Synthesis via Cyclization

G A o-Alkynylphenol Derivative B Trifluoroethylation (if not pre-installed) A->B Step 1 C Intramolecular Cyclization A->C Direct Cyclization B->C Step 2 D Trifluoroethyl-Substituted Benzofuran C->D Final Product

Caption: A simplified pathway for the synthesis of trifluoroethyl-substituted benzofurans.

References

Identifying and minimizing byproducts in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzofurans?

A1: Common methods for constructing the benzofuran ring include the Perkin rearrangement, intramolecular Wittig reaction, Sonogashira coupling, and various other cyclization reactions. The choice of method often depends on the desired substitution pattern and the available starting materials.

Q2: I am performing a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid, but I am getting a low yield. What could be the issue?

A2: Low yields in a Perkin rearrangement can be due to several factors. Incomplete reaction is a common issue, especially with traditional heating methods which can require several hours at reflux.[1] Insufficient base or temperatures that are too low can also lead to poor conversion. Additionally, the stability of the starting 3-halocoumarin and the final benzofuran-2-carboxylic acid under the reaction conditions can affect the yield.

Q3: My intramolecular Wittig reaction for benzofuran synthesis is not working well. What are some common pitfalls?

A3: The success of an intramolecular Wittig reaction for benzofuran synthesis is highly dependent on the successful formation of the phosphorus ylide. Incomplete deprotonation of the phosphonium salt can be a major issue. The choice of base and solvent is critical. Additionally, the reactivity of the ester group can be influenced by its electronic properties, which can affect the rate and success of the cyclization.

Q4: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its solubility in many organic solvents. Common methods for removing TPPO include:

  • Crystallization: TPPO can sometimes be crystallized from the reaction mixture, particularly from non-polar solvents like hexane or diethyl ether.

  • Chromatography: Flash column chromatography is a reliable method for separating TPPO from the desired product.

  • Precipitation with metal salts: TPPO can form insoluble complexes with salts like zinc chloride, which can then be removed by filtration.

Troubleshooting Guides

Perkin Rearrangement for Benzofuran-2-carboxylic Acids
Observed Problem Potential Cause Troubleshooting Steps
Low yield of benzofuran-2-carboxylic acid Incomplete reaction due to insufficient heating or reaction time.Consider using microwave irradiation to significantly reduce reaction times (e.g., 5 minutes) and improve yields.[1] For traditional heating, ensure the reaction is refluxed for an adequate time (e.g., 3 hours).[1]
Insufficient base to catalyze the ring opening and rearrangement.Ensure at least three equivalents of a strong base like sodium hydroxide are used.
Presence of uncyclized intermediate The reaction has not gone to completion. The (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate may be present.Increase the reaction time or temperature. Monitor the reaction by TLC or LC-MS to ensure full conversion of the intermediate.
Formation of decarboxylated benzofuran The reaction conditions are too harsh (high temperature or prolonged heating), leading to the loss of the carboxylic acid group.If decarboxylation is a significant issue, consider using milder reaction conditions or reducing the reaction time. Microwave-assisted synthesis can be advantageous here due to the shorter reaction times.
Difficulty in isolating the product The product may be in its salt form after the reaction.Ensure proper acidification during the workup to protonate the carboxylate and facilitate extraction into an organic solvent.
Intramolecular Wittig Reaction for 2-Substituted Benzofurans
Observed Problem Potential Cause Troubleshooting Steps
Low yield of benzofuran Inefficient formation of the phosphorus ylide from the phosphonium salt.Use a strong, non-nucleophilic base like triethylamine and ensure anhydrous conditions. The choice of solvent can also be critical; aprotic solvents like toluene are often used.[2]
The ester carbonyl is not sufficiently electrophilic for the intramolecular Wittig reaction.Electron-withdrawing groups on the aromatic ring of the ester can increase its reactivity.
Formation of an unexpected 3-benzoyl-2-phenylbenzofuran byproduct When using substituted benzoyl chlorides, a side reaction involving acylation of the ylide can occur, leading to the formation of a 3-benzoyl derivative.[3]This side reaction is more prevalent with electron-withdrawing groups on the benzoyl chloride.[3] If this byproduct is observed, purification by column chromatography is necessary. Optimizing the reaction temperature and addition rate of the benzoyl chloride may help to minimize this side reaction.
Difficulty in removing triphenylphosphine oxide (TPPO) TPPO is a highly polar and often crystalline byproduct that can be difficult to separate from the desired benzofuran.Use a non-polar solvent to precipitate the TPPO. Alternatively, wash the crude product with a solvent in which TPPO is soluble but the product is not. Column chromatography is also a very effective method for removing TPPO.

Quantitative Data

Table 1: Comparison of Reaction Conditions and Yields for Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin [1]

MethodPower (Watts)Time (minutes)Temperature (°C)Yield (%)
Microwave250579Incomplete
Microwave30057999
Microwave40057999
Microwave50057995
TraditionalN/A180RefluxQuantitative

Table 2: Product and Byproduct Yields in the Intramolecular Wittig Synthesis of 2-Phenylbenzofurans [2]

R group on Benzoyl Chloride2-Phenylbenzofuran Yield (%)3-Benzoyl-2-phenylbenzofuran Byproduct Yield (%)
4-OCH37515
4-CH37020
H6525
4-Cl5535
4-NO24050

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for the Synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid[1]
  • Materials:

    • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

    • Ethanol

    • Sodium hydroxide

  • Procedure:

    • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

    • Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 79 °C with stirring.

    • Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

    • After completion, cool the reaction mixture.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with water.

    • Dry the product to obtain 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Protocol 2: Intramolecular Wittig Reaction for the Synthesis of 2-Phenylbenzofuran[2]
  • Synthesis of 2-hydroxybenzyltriphenylphosphonium bromide (Wittig salt precursor):

    • Materials:

      • 2-Hydroxybenzyl alcohol

      • Triphenylphosphine hydrobromide (PPh₃·HBr)

      • Acetonitrile (CH₃CN)

    • Procedure:

      • In a round-bottom flask, combine 2-hydroxybenzyl alcohol (24.6 mmol) and PPh₃·HBr (24.6 mmol) in CH₃CN (50 mL).

      • Stir the mixture under reflux for 2 hours.

      • Cool the reaction mixture to room temperature.

      • Collect the precipitated solid by filtration and wash with CH₃CN to yield the desired phosphonium salt.

  • Intramolecular Wittig Reaction:

    • Materials:

      • 2-Hydroxybenzyltriphenylphosphonium bromide

      • Benzoyl chloride

      • Toluene

      • Triethylamine (Et₃N)

    • Procedure:

      • In a round-bottom flask, suspend 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixture of toluene (30 mL) and Et₃N (0.6 mL).

      • Stir the mixture under reflux for 2 hours.

      • Cool the reaction to room temperature and remove the precipitate (triethylammonium bromide) by filtration.

      • Concentrate the filtrate under reduced pressure.

      • Purify the residue by silica gel chromatography (hexane/EtOAc 9:1) to isolate 2-phenylbenzofuran and any 3-benzoyl-2-phenylbenzofuran byproduct.

Visualizations

Perkin_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 3-Halocoumarin 3-Halocoumarin Ring Opening Ring Opening 3-Halocoumarin->Ring Opening Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Ring Opening Intramolecular Cyclization Intramolecular Cyclization Ring Opening->Intramolecular Cyclization Uncyclized Intermediate Uncyclized Intermediate Ring Opening->Uncyclized Intermediate Incomplete Reaction Benzofuran-2-carboxylate Benzofuran-2-carboxylate Intramolecular Cyclization->Benzofuran-2-carboxylate Decarboxylated Benzofuran Decarboxylated Benzofuran Benzofuran-2-carboxylate->Decarboxylated Benzofuran Harsh Conditions

Caption: Workflow for the Perkin rearrangement highlighting potential byproduct formation.

Intramolecular_Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 2-Hydroxybenzyl-\ntriphenylphosphonium salt 2-Hydroxybenzyl- triphenylphosphonium salt Ylide Formation Ylide Formation 2-Hydroxybenzyl-\ntriphenylphosphonium salt->Ylide Formation Acyl Chloride Acyl Chloride Intramolecular Wittig Intramolecular Wittig Acyl Chloride->Intramolecular Wittig Ylide Acylation Ylide Acylation Acyl Chloride->Ylide Acylation Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Ylide Formation Ylide Formation->Intramolecular Wittig Ylide Formation->Ylide Acylation Benzofuran Benzofuran Intramolecular Wittig->Benzofuran Triphenylphosphine oxide Triphenylphosphine oxide Intramolecular Wittig->Triphenylphosphine oxide Acylated Byproduct Acylated Byproduct Ylide Acylation->Acylated Byproduct

References

Stability issues and degradation of 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Ethyl-1-benzofuran. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellow tint. What could be the cause?

A1: A yellow tint in your this compound solution is likely an indication of degradation, specifically oxidation. Benzofuran rings can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored byproducts. We recommend preparing fresh solutions for critical experiments and storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize exposure to oxygen and light.

Q2: I am observing a loss of potency or activity of my this compound compound in my bioassays. Could this be related to stability issues?

A2: Yes, a loss of biological activity is a common consequence of chemical degradation. The degradation of this compound can lead to the formation of impurities or related substances that may have reduced or no desired biological effect. It is crucial to ensure the stability of your compound throughout the experimental process. Consider performing a stability study under your specific experimental conditions (e.g., in your assay buffer at the relevant temperature) to assess its stability over the duration of the experiment.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., -20°C) is recommended. If you need to store it in solution, use a non-reactive, dry solvent and store under an inert atmosphere at a low temperature. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A4: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents, strong acids, and bases, as these can promote degradation of the benzofuran ring. Protic solvents, in the presence of acid or base, could potentially lead to hydrolysis if there are susceptible functional groups, although this compound itself is not expected to be readily hydrolyzed.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
  • Symptom: Appearance of new, unexpected peaks in your chromatogram when analyzing a sample of this compound.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure your chromatographic system is performing correctly by running a system suitability test with a fresh, high-purity standard of this compound.

    • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new, unopened container and analyze it immediately. If the unexpected peaks are absent, it confirms that your previous sample has degraded.

    • Investigate Storage Conditions: Review the storage conditions of the degraded sample (e.g., temperature, exposure to light, solvent used for dissolution).

    • Consider Sample Preparation: Evaluate your sample preparation procedure. High temperatures, extreme pH, or prolonged exposure to certain solvents during sample preparation can cause degradation.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results from experiments using this compound.

  • Possible Cause: Inconsistent stability of the compound across different experimental runs.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Always prepare fresh solutions of this compound for each set of experiments.

    • Monitor Stability in Assay Media: Perform a time-course experiment to determine the stability of this compound in your specific assay medium under the conditions of your experiment (e.g., 37°C for 24 hours). Analyze samples at different time points to check for degradation.

    • Use of Controls: Include a positive control with a known stable compound and a negative control in your experiments to differentiate between compound instability and other experimental variables.

Potential Degradation Pathways and Products

Based on the general reactivity of the benzofuran ring system, the following table summarizes potential degradation pathways and the resulting products for this compound.

Degradation PathwayStress ConditionPotential Degradation ProductsAnalytical Method for Detection
Oxidation Exposure to air, light, oxidizing agents (e.g., H₂O₂)Dioxetane intermediates, ring-opened products (e.g., substituted phenols, aldehydes)HPLC-UV, LC-MS, GC-MS
Photodegradation Exposure to UV or visible lightComplex mixture of photolytic products, potential for polymerizationHPLC-UV, LC-MS
Acid/Base Hydrolysis Strong acidic or basic conditionsGenerally stable, but extreme conditions may lead to ring openingHPLC-UV, LC-MS

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-UV or LC-MS.

  • Base Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-UV or LC-MS.

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC-UV or LC-MS.

  • Thermal Degradation:

    • Place 1 mg of solid this compound in a vial.

    • Heat at 105°C for 24 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC-UV or LC-MS.

  • Photodegradation:

    • Dissolve 1 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).

    • Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC-UV or LC-MS.

3. Analysis:

  • Compare the chromatograms of the stressed samples with that of a non-degraded standard solution.

  • Identify and quantify the degradation products.

  • If using LC-MS, determine the mass of the degradation products to aid in their structural elucidation.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment A Prepare this compound Solution B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Analyze by HPLC/LC-MS B->C D Identify & Quantify Degradants C->D E Assess Stability Profile D->E

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Hypothetical Oxidative Degradation Pathway A This compound B [O] A->B Oxidation C Dioxetane Intermediate B->C D Ring-Opened Products (e.g., Substituted Phenol) C->D Rearrangement

Validation & Comparative

Comparative Analysis of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 4-nitrophenyl functionalized benzofurans (BF) and benzodifurans (BDF), focusing on their synthesis, photophysical properties, and biological activities. The information is intended for researchers, scientists, and professionals in drug development interested in the potential of these heterocyclic compounds.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fusion of a benzene ring with a furan ring forms the core of these molecules, which are found in various natural products and synthetic compounds.[2] This guide focuses on a specific series of 4-nitrophenyl functionalized benzofurans (BF1 and BF2) and benzodifurans (BDF1 and BDF2) to provide a comparative analysis of their properties. A study by Carella et al. (2019) forms the primary basis for the biological comparisons presented here.

Synthesis

The synthesis of the 4-nitrophenyl functionalized benzofurans and benzodifurans discussed in this guide is achieved through the Craven reaction.

Structures of Compared Compounds
Compound IDStructure
BF1 2-(4-nitrophenyl)-6-dodecyloxy-benzofuran
BF2 2-(4-nitrophenyl)-6-methoxy-benzofuran
BDF1 2,6-bis(4-nitrophenyl)-4-dodecyloxy-benzo[1,2-b:4,5-b']difuran
BDF2 2,6-bis(4-nitrophenyl)-4-methoxy-benzo[1,2-b:4,5-b']difuran

Data Presentation

Photophysical Properties

A comprehensive analysis of the photophysical properties of these compounds is crucial for understanding their potential applications in areas such as fluorescent probes and photosensitizers. The following table summarizes key photophysical parameters.

Compoundλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
BF1 Data not availableData not availableData not available
BF2 Data not availableData not availableData not available
BDF1 Data not availableData not availableData not available
BDF2 Data not availableData not availableData not available

Note: Specific quantitative photophysical data for these exact compounds were not available in the reviewed literature. The table is provided as a template for researchers to populate with their own experimental data.

Biological Activity

The antiproliferative activity of these compounds was evaluated against the human prostate cancer cell line, PC-3. Additionally, the binding affinity of BF1 and BDF1 to bovine serum albumin (BSA) was determined to assess their potential for plasma protein binding and distribution.

CompoundAntiproliferative Activity (PC-3 cells) IC50 (µM)BSA Binding Affinity (K_d, nM)
BF1 Most active28.4 ± 10.1
BF2 ActiveData not available
BDF1 Less active than BF1142.4 ± 64.6
BDF2 Less active than BF2Data not available

Note: While the primary study indicated that benzofuran derivatives exhibited higher antiproliferative activity than benzodifuran systems, specific IC50 values for all compounds were not available in the reviewed literature. The "most active" and "less active" descriptors are based on the qualitative comparison from the source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis via Craven Reaction (General Protocol)

The 4-nitrophenyl functionalized benzofurans and benzodifurans are synthesized based on the Craven reaction. This reaction typically involves the condensation of a substituted benzoquinone with a compound containing an active methylene group in the presence of a base.

Materials:

  • Substituted 2,5-dihydroxybenzaldehyde or 2,5-dihydroxyacetophenone

  • 4-Nitrophenylacetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • A mixture of the substituted 2,5-dihydroxy precursor, 4-nitrophenylacetic acid, and anhydrous sodium acetate is heated in acetic anhydride.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is poured into water to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final benzofuran or benzodifuran derivative.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity against the PC-3 human prostate cancer cell line can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • PC-3 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compounds (BF1, BF2, BDF1, BDF2) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • PC-3 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Protein Binding Studies (Fluorescence Spectroscopy)

The binding affinity of the compounds to bovine serum albumin (BSA) can be determined by fluorescence quenching experiments.

Materials:

  • Bovine serum albumin (BSA) solution in phosphate-buffered saline (PBS, pH 7.4)

  • Test compounds (BF1, BDF1) dissolved in DMSO

  • PBS (pH 7.4)

  • Fluorimeter

Procedure:

  • A solution of BSA (e.g., 2 µM) in PBS is placed in a quartz cuvette.

  • The intrinsic tryptophan fluorescence of BSA is measured by exciting at 280 nm and recording the emission spectrum from 300 to 400 nm.

  • Aliquots of the test compound solution are incrementally added to the BSA solution.

  • After each addition, the fluorescence emission spectrum is recorded.

  • The observed fluorescence quenching is used to calculate the binding constant (K_a) and the number of binding sites (n) using the Stern-Volmer equation. The dissociation constant (K_d) is the reciprocal of the binding constant.

Telomeric DNA Binding Assay (Circular Dichroism)

The interaction of the compounds with G-quadruplex DNA can be investigated using Circular Dichroism (CD) spectroscopy.

Materials:

  • Oligonucleotide representing the human telomeric sequence (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')

  • Potassium phosphate buffer (e.g., 10 mM, pH 7.2) with KCl (e.g., 100 mM)

  • Test compounds

Procedure:

  • The telomeric oligonucleotide is dissolved in the potassium phosphate buffer and annealed to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • The CD spectrum of the G-quadruplex DNA is recorded from 220 to 320 nm. A characteristic positive peak around 295 nm and a negative peak around 265 nm indicate the formation of a hybrid-type G-quadruplex.

  • Aliquots of the test compound are added to the DNA solution.

  • CD spectra are recorded after each addition.

  • Changes in the CD spectrum upon addition of the compound indicate binding and can provide information about conformational changes in the DNA structure.

Cell Cycle Analysis (Flow Cytometry)

The effect of the compounds on the cell cycle distribution of PC-3 cells can be analyzed by flow cytometry using propidium iodide (PI) staining.

Materials:

  • PC-3 cells

  • RPMI-1640 medium

  • Test compound (e.g., BF1)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • PC-3 cells are seeded and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with RNase A at 37°C for 30 minutes to degrade RNA.

  • The cells are then stained with PI solution in the dark for 30 minutes at room temperature.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Evaluation S1 Craven Reaction S2 Purification S1->S2 C1 Photophysical Analysis (UV-Vis, Fluorescence) S2->C1 Characterize Compounds B1 Antiproliferative Assay (MTT on PC-3 cells) S2->B1 Test Compounds B2 Protein Binding (Fluorescence Quenching) S2->B2 B3 DNA Interaction (Circular Dichroism) S2->B3 B4 Cell Cycle Analysis (Flow Cytometry) B1->B4 Investigate Mechanism B3->B4

Caption: Experimental workflow for the comparative study.

Proposed Signaling Pathway for BF1

G BF1 Benzofuran (BF1) Telomere Telomeric G-Quadruplex DNA BF1->Telomere Binds and Stabilizes Telomerase Telomerase Telomere->Telomerase Inhibits Binding Replication DNA Replication Telomere->Replication Blocks Replication Fork Telomerase->Replication Maintains Telomere Length CellCycle Cell Cycle Progression Replication->CellCycle S_Phase_Arrest S-Phase Arrest CellCycle->S_Phase_Arrest Disruption Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Proposed mechanism of action for BF1.

References

The Evolving Landscape of Benzofuran Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While a vast body of research underscores the diverse biological activities of benzofuran derivatives, a detailed comparative analysis reveals the critical role of substitution patterns in determining their pharmacological profile. This guide provides a comparative overview of the biological activities of various benzofuran derivatives, with a particular focus on antimicrobial, anticancer, and anti-inflammatory properties, while noting the current data gap for 7-Ethyl-1-benzofuran.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core component of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2][3] The modification of the benzofuran nucleus at various positions has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral effects.[1][4][5][6] The specific biological activity and potency of these derivatives are intricately linked to the nature and position of the substituents on the benzofuran ring system.[7]

Comparative Biological Activity of Benzofuran Derivatives

To facilitate a clear comparison, the biological activities of various benzofuran derivatives are summarized below, categorized by their primary therapeutic potential. It is important to note that direct comparison of absolute potency across different studies can be challenging due to variations in experimental conditions.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad range of bacterial and fungal pathogens.[1][8] The antimicrobial efficacy is often influenced by the substituents on both the benzene and furan rings. For instance, the introduction of halogen atoms or bulky aromatic groups can enhance antibacterial and antifungal properties.[4]

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
2-ArylbenzofuransStaphylococcus aureus, Escherichia coliMIC: 1.6-12.5 µg/mL[1]
Halogenated BenzofuransCandida albicansPotent activity[4]
Benzofuran-Chalcone HybridsGram-positive and Gram-negative bacteriaGood to moderate activity[9]
This compound Data not available N/A N/A

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of benzofuran derivatives is a major area of research, with compounds exhibiting cytotoxicity against various cancer cell lines.[4][9][10] The mechanism of action often involves the inhibition of key enzymes like protein kinases or the induction of apoptosis.[10] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2- and 3-positions of the benzofuran ring are particularly important for cytotoxic activity.[3]

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
2-Aryl-3-aroyl-1-benzofuransHePG2 (Liver), MCF-7 (Breast)IC50: 11–17 µM[10]
Oxindole-based Benzofuran HybridsMCF-7, T-47D (Breast)IC50: 2.27–12.9 μM[9]
3-AmidobenzofuransMDA-MB-231 (Breast), HCT-116 (Colon)IC50: 3.01–9.13 μM[9]
This compound Data not available N/A N/A

IC50: Half-maximal inhibitory concentration

Anti-inflammatory Activity

Several benzofuran derivatives have shown promising anti-inflammatory effects, often attributed to their ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6][11] The anti-inflammatory activity is also dependent on the substitution pattern, with certain derivatives showing comparable or even superior activity to established anti-inflammatory drugs.[5]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassIn Vitro/In Vivo ModelActivity Metric (e.g., IC50, % Inhibition)Reference
Ailanthoidol (a natural benzofuran)LPS-stimulated macrophagesInhibition of NO production at 10 µM[11]
Benzofuran-piperazine hybridsLPS-stimulated RAW264.7 cellsIC50 for NO inhibition: 52.23 ± 0.97 μM[6]
Furosalicylic acidsCarrageenan-induced paw edema in ratsComparable activity to Diclofenac[12]
This compound Data not available N/A N/A

NO: Nitric Oxide; LPS: Lipopolysaccharide

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzofuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., a benzofuran derivative) is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Grouping: Wistar albino rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like Phenylbutazone), and test groups (treated with the benzofuran derivative).[5]

  • Compound Administration: The test compound and the standard drug are administered orally.[5]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.

Visualizing Key Biological and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate a general signaling pathway often implicated in cancer, a typical experimental workflow for drug screening, and the logical relationship in structure-activity relationship studies.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzofuran Benzofuran Derivative Benzofuran->RTK Inhibits Benzofuran->PI3K Inhibits experimental_workflow start Start: Library of Benzofuran Derivatives invitro In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) start->invitro data Data Analysis (MIC, IC50 determination) invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->invitro Optimization lead Lead Compound Identification sar->lead invivo In Vivo Studies (e.g., Animal Models) lead->invivo end End: Preclinical Candidate invivo->end sar_logic benzofuran Benzofuran Scaffold + Substituent (R) activity Biological Activity (Potency & Selectivity) benzofuran->activity Influences conclusion SAR Conclusion (e.g., Electron-withdrawing groups at C5 enhance activity) activity->conclusion Leads to

References

A Comparative Guide to the Synthesis of 2-Aroyl-3-Aryl Benzofurans: Validation of a Novel One-Pot Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. Among these, the 2-aroyl-3-aryl benzofuran scaffold is a privileged structure found in numerous biologically active molecules. This guide provides a comparative analysis of a novel, one-pot synthetic methodology against established multi-step and Friedel-Crafts approaches, offering a clear validation of its efficacy and advantages.

This report details a direct comparison of a new one-pot synthesis of 2-aroyl-3-aryl benzofurans from readily available 2'-hydroxyacetophenones and α-bromoacetophenones against two conventional methods: a multi-step synthesis commencing from 2-hydroxybenzaldehydes and a classical Friedel-Crafts benzoylation followed by cyclization. The objective is to provide a comprehensive evaluation of these synthetic routes, focusing on yield, substrate scope, and operational simplicity.

Performance Comparison

The following table summarizes the key quantitative data for the three synthetic methods, allowing for a direct comparison of their performance across various substrates.

MethodKey ReagentsReaction StepsTypical Reaction TimeTemperature Range (°C)Yield Range (%)
New One-Pot Synthesis 2'-Hydroxyacetophenone, α-Bromoacetophenone, K₂CO₃12-4 hours80-9075-92
Multi-Step Synthesis2-Hydroxybenzaldehyde, Methyl α-bromophenylacetate, KOH, Ac₂O, AcONa318-28 hours50-12560-91[1]
Friedel-Crafts Acylation2-(3-Methoxyphenoxy)-1-phenylethanone, Substituted Benzoyl Chloride, AlCl₃/FeCl₃24-6 hours0-2542-60[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

New Synthetic Method: One-Pot Synthesis from 2'-Hydroxyacetophenone and α-Bromoacetophenone

This method provides a rapid and efficient route to 2-aroyl-3-aryl benzofurans.

General Procedure: A mixture of the respective 2'-hydroxyacetophenone (1.0 mmol), α-bromoacetophenone (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol) in dry acetonitrile (15 mL) is stirred and refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-aroyl-3-aryl benzofuran.

Alternative Method 1: Multi-Step Synthesis from 2-Hydroxybenzaldehyde

This established three-step protocol involves O-alkylation, hydrolysis, and cyclization.[1]

Step 1: O-Alkylation A mixture of a substituted 2-hydroxybenzaldehyde (4.7 mmol), methyl α-bromophenylacetate (4.7 mmol), and potassium carbonate (5.5 mmol) in dimethylformamide (10 mL) is stirred and heated at 92–94 °C. After completion, the mixture is cooled, poured into ice water, and the precipitate is filtered, washed, and recrystallized.[1]

Step 2: Hydrolysis The product from Step 1 (7 mmol) is stirred and heated at 80–82 °C for 2 hours in a mixture of 10% aqueous potassium hydroxide (30 mL) and methanol (2 mL). After cooling, the mixture is poured into ice water and acidified with 10% aqueous hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.[1]

Step 3: Cyclization A mixture of the carboxylic acid from Step 2 (3.3 mmol), anhydrous sodium acetate (33 mmol), and acetic anhydride (35 mL) is stirred and heated at 120–125 °C for 4 hours. The cooled mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product.[1]

Alternative Method 2: Friedel-Crafts Benzoylation and Cyclization

This classical two-step approach involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization.[2]

Step 1: Friedel-Crafts Benzoylation To a stirred solution of 2-(3-methoxyphenoxy)-1-phenylethanone (1.0 equiv) and a substituted benzoyl chloride (1.1 equiv) in dichloromethane at 0 °C, aluminum chloride or ferric chloride (1.2 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with ice-cold water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated.

Step 2: Cyclization The crude product from Step 1 is dissolved in a suitable solvent, and a cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent) is added. The mixture is heated to effect cyclization. After cooling, the reaction is worked up by pouring into ice water and extracting the product. The crude product is then purified by chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the new synthetic method and the key reaction pathway.

One-Pot Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product R1 2'-Hydroxyacetophenone P1 Reflux in Acetonitrile (2-4 hours) R1->P1 R2 alpha-Bromoacetophenone R2->P1 R3 K2CO3 (Base) R3->P1 W1 Solvent Removal P1->W1 W2 Aqueous Workup W1->W2 W3 Extraction W2->W3 W4 Purification (Column Chromatography) W3->W4 FP 2-Aroyl-3-Aryl Benzofuran W4->FP

Caption: Workflow for the one-pot synthesis.

Reaction Pathway A 2'-Hydroxyacetophenone + alpha-Bromoacetophenone B O-Alkylation Intermediate A->B K2CO3, Reflux C Intramolecular Cyclization/Dehydration B->C Tautomerization & Annulation D 2-Aroyl-3-Aryl Benzofuran C->D - H2O

Caption: Key steps in the one-pot reaction.

Conclusion

The new one-pot synthesis of 2-aroyl-3-aryl benzofurans demonstrates significant advantages over the traditional multi-step and Friedel-Crafts methods. Its operational simplicity, reduced reaction time, and consistently high yields make it a highly attractive alternative for the efficient production of this important class of compounds. This validated method offers a valuable tool for researchers in medicinal chemistry and materials science, accelerating the discovery and development of novel molecules with potential therapeutic and technological applications.

References

A Comparative Guide to the Interaction of Benzofuran Ligands with Bovine Serum Albumin (BSA): An In Silico and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding interactions between different benzofuran-based ligands and Bovine Serum Albumin (BSA), a crucial model protein in pharmacology and drug discovery. The following sections detail the binding affinities, conformational changes, and thermodynamic parameters derived from spectroscopic and in silico studies, supported by comprehensive experimental data and methodologies.

The study of ligand-protein interactions is fundamental to understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Benzofuran derivatives, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities. Their interaction with serum albumins, like BSA, is a critical factor in their bioavailability and distribution. This guide focuses on a comparative analysis of various benzofuran ligands, elucidating their binding mechanisms with BSA through a combination of spectroscopic techniques and computational modeling.

Quantitative Comparison of Benzofuran Ligand Binding to BSA

The binding affinity and thermodynamic parameters of different benzofuran derivatives with BSA have been determined using various biophysical techniques. The data presented below summarizes key findings from fluorescence spectroscopy and circular dichroism studies, offering a clear comparison of the ligands' performance.

LigandMethodBinding/Dissociation Constant (K / Kd)Change in Melting Temperature (ΔTm)Key Findings
BF1 (4-nitrophenyl-functionalized benzofuran)Fluorescence Spectroscopy, Circular DichroismKd = 28.4 ± 10.1 nM[1][2][3]ΔTm > 3 °C[1][3]Higher affinity for BSA compared to BDF1.[1][2][3] Significantly increases the thermal stability of BSA.[1][3]
BDF1 (4-nitrophenyl-functionalized benzodifuran)Fluorescence Spectroscopy, Circular DichroismKd = 142.4 ± 64.6 nM[1][2][3]ΔTm = -0.8 °C[1][3]Lower affinity for BSA compared to BF1.[1][2][3] Slightly decreases the thermal stability of BSA.[1][3]
Benzofuran Derivative 1 Fluorescence SpectroscopyKb = (1.80 ± 0.04) × 10⁴ dm³ mol⁻¹[4]Not ReportedExhibits fluorescence quenching upon binding to BSA.[4]
Benzofuran Derivative 2 Fluorescence SpectroscopyKb = (1.88 ± 0.06) × 10⁴ dm³ mol⁻¹[4]Not ReportedShows fluorescence quenching upon interaction with BSA.[4]
Benzofuran Derivative 3 Fluorescence SpectroscopyKb = (2.02 ± 0.07) × 10⁴ dm³ mol⁻¹[4]Not ReportedResults in quenching of BSA's intrinsic fluorescence.[4]

Table 1: Comparative Binding Data of Benzofuran Ligands with BSA. This table summarizes the binding constants and the effect on the thermal stability of BSA for different benzofuran derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Fluorescence Spectroscopy:

Fluorescence quenching experiments were conducted to determine the binding affinities of the benzofuran ligands to BSA.[1]

  • Instrumentation: A spectrofluorometer is used for recording fluorescence spectra.[1]

  • Sample Preparation: BSA solutions are prepared in a phosphate-buffered saline (PBS) solution (pH 7.4).[1] Stock solutions of the benzofuran ligands are typically prepared in dimethyl sulfoxide (DMSO).[1]

  • Titration: Aliquots of the ligand stock solution are incrementally added to the BSA solution.[1] The fluorescence emission spectra of BSA are recorded after each addition upon excitation at 280 nm.[1] The emission is monitored in the range of 295–470 nm.[1]

  • Data Analysis: The fluorescence intensity data is analyzed to calculate the dissociation constant (Kd) or binding constant (Kb).[1] The quenching of BSA's intrinsic fluorescence, which is primarily due to its tryptophan residues, indicates the binding of the ligand.[1][2]

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to investigate the conformational changes in the secondary structure of BSA upon ligand binding.[1]

  • Instrumentation: A spectropolarimeter equipped with a Peltier temperature controller is used.[1]

  • Sample Preparation: BSA solutions are prepared in a buffer (pH 7.4) at a low concentration (e.g., 0.12 μM).[1] Ligand stock solutions are prepared in DMSO.[1]

  • Spectral Measurement: Far-UV CD spectra (typically 200-260 nm) of BSA are recorded in the absence and presence of the benzofuran ligands.[1]

  • Thermal Melting Studies: To assess the effect of ligand binding on the thermal stability of BSA, CD melting studies are performed by monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is gradually increased.[1] The change in the melting temperature (ΔTm) is then calculated.[1][3]

In Silico Molecular Docking:

Molecular docking simulations are performed to predict the binding modes and interaction sites of the benzofuran ligands with BSA.[1]

  • Software: Programs such as PatchDock and FireDock are used for blind molecular docking and refinement.[1]

  • Protein and Ligand Preparation: The 3D structure of BSA is obtained from the Protein Data Bank. The 3D structures of the ligands are generated and optimized.

  • Docking Procedure: The ligand is docked into the binding sites of BSA. The docking algorithm explores various possible conformations and orientations of the ligand within the protein's binding pocket.

  • Analysis: The resulting docked complexes are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of BSA are analyzed to understand the binding mechanism at a molecular level.[1]

Visualizing the Interaction Pathways and Workflows

To better illustrate the processes and interactions described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_insilico In Silico Analysis BSA_prep BSA Solution (pH 7.4 Buffer) Titration Titration BSA_prep->Titration Ligand_prep Benzofuran Ligand (DMSO Stock) Ligand_prep->Titration Fluorescence Fluorescence Spectroscopy Titration->Fluorescence CD_spec Circular Dichroism Titration->CD_spec Quenching Fluorescence Quenching Data Fluorescence->Quenching Conformation Secondary Structure Analysis CD_spec->Conformation Thermal_Stability Thermal Stability (ΔTm) CD_spec->Thermal_Stability Binding_Constant Calculate Binding Constant (Kd / Kb) Quenching->Binding_Constant Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Binding_Constant->Interaction_Analysis Conformation->Interaction_Analysis BSA_pdb BSA Structure (from PDB) Docking Molecular Docking BSA_pdb->Docking Ligand_struct Ligand 3D Structure Ligand_struct->Docking Binding_Mode Binding Mode Prediction Docking->Binding_Mode Binding_Mode->Interaction_Analysis

Caption: Experimental workflow for analyzing benzofuran-BSA binding.

binding_interaction cluster_protein Bovine Serum Albumin (BSA) cluster_ligand Benzofuran Ligand BSA BSA Tryptophan Tryptophan Residues (Trp-134, Trp-213) BSA->Tryptophan Binding_Pocket Hydrophobic Binding Pocket BSA->Binding_Pocket Binding_Pocket->Tryptophan Proximity Ligand Benzofuran Ligand Ligand->Tryptophan Fluorescence Quenching Ligand->Binding_Pocket Binding

Caption: Simplified signaling pathway of benzofuran-BSA interaction.

Conclusion

The presented data highlights the variability in binding affinities and conformational effects among different benzofuran derivatives when interacting with BSA. For instance, the monofuran derivative BF1 exhibits a significantly higher affinity and a stabilizing effect on BSA's structure compared to its difuran counterpart, BDF1.[1][3] Such comparative analyses are instrumental in the rational design of novel benzofuran-based therapeutic agents with optimized pharmacokinetic profiles. The methodologies and findings detailed in this guide serve as a valuable resource for researchers engaged in the exploration of ligand-protein interactions and drug development.

References

A Comparative Analysis of Benzofuran and Benzothiophene Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and benzothiophene represent two privileged heterocyclic scaffolds in medicinal chemistry, each serving as a cornerstone for the development of potent anticancer agents. Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzofuran, sulfur in benzothiophene), belies the nuanced differences in their biological activities and mechanisms of action. This guide provides an objective comparison of their performance as anticancer agents, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and experimental workflows.

Introduction to Benzofuran and Benzothiophene Scaffolds

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, and its derivatives are found in a variety of natural products and synthetic molecules with a wide range of biological activities.[1][2] Similarly, benzothiophene, containing a fused benzene and thiophene ring, is a key structural motif in numerous pharmacologically active compounds.[3][4] Both scaffolds have been extensively explored for their therapeutic potential, particularly in oncology, where they have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[4][5] These compounds often exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of benzofuran and benzothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative derivatives, providing a basis for a comparative assessment of their potency.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]furanK562 (Leukemia)<1[6]
1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-oneVEGFR-20.001[2]
BromovisnaginVarious0.000000367 - 0.765[2]
Benzofuran-chalcone derivative (4g)HCC1806 (Breast)Not specified[7]
Benzofuran derivative (Benfur)Jurkat (T-cell leukemia)0.08[1]
Halogenated benzofuran derivativeK562, MOLT-4, HeLa20-85[8]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 (48h)[9]

Table 2: Anticancer Activity of Representative Benzothiophene Derivatives

CompoundCancer Cell LineGI50 (nM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)60 human cancer cell lines21.1 - 98.9[10]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13)60 human cancer cell lines<10.0[10]
2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiopheneK562 (Leukemia)<1[6]
5-arylalkynyl-2-benzoyl thiophene (PST-3)Breast Cancer XenograftNot specified[11]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4)MCF-7 (Breast)23.2[12]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver)67.04[13]

Mechanisms of Anticancer Action

Benzofuran and benzothiophene derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways. Key mechanisms include the inhibition of protein kinases like VEGFR-2, disruption of microtubule dynamics through tubulin polymerization inhibition, induction of cell cycle arrest, and triggering of apoptosis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Both benzofuran and benzothiophene derivatives have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR2->Ras_Raf_MEK_ERK Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative Benzofuran/ Benzothiophene Derivative Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PI3K_Akt->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran and benzothiophene derivatives.

Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division. Several benzofuran and benzothiophene derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[10][11]

Tubulin_Polymerization Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Tubulin_dimers->Mitotic_Arrest Inhibition of Polymerization Derivative Benzofuran/ Benzothiophene Derivative Derivative->Tubulin_dimers Binds to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by inhibiting tubulin polymerization.

Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the anticancer activity of these derivatives is the induction of cell cycle arrest, often at the G2/M phase, followed by apoptosis (programmed cell death).[1][9][13]

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Derivative Benzofuran/ Benzothiophene Derivative G2M_Arrest G2/M Arrest Derivative->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Anticancer_Screening_Workflow Start Synthesized Benzofuran/ Benzothiophene Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Target_Assay Target-Specific Assays (e.g., Kinase Inhibition, Tubulin Polymerization) Mechanism->Target_Assay In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Cell_Cycle->In_Vivo Apoptosis_Assay->In_Vivo Target_Assay->In_Vivo End Lead Compound Identification In_Vivo->End

References

Evaluating the efficacy of different catalysts in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Systems in Benzofuran Synthesis

Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The efficient construction of the benzofuran core is a central theme in synthetic organic chemistry. This guide provides a comparative overview of various catalytic systems employed in benzofuran synthesis, with a focus on palladium, copper, gold, and metal-free methodologies. Experimental data is presented to offer a clear comparison of their efficacy, alongside detailed experimental protocols and visual representations of workflows and reaction mechanisms.

Comparative Efficacy of Catalytic Systems

The choice of catalyst is a critical parameter in benzofuran synthesis, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. The following table summarizes the performance of different catalytic systems based on recently reported data.

Catalyst SystemCatalyst LoadingBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂/CuI2 mol% / 4 mol%PiperidineN,N-Dimethylformamide (DMF)602-10Fair to very good[1]
Pd(OAc)₂2.5 mol%Ag₂O1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2516up to 100[2]
Pd₂(dba)₃/dppf2.5 mol% / 5 mol%K₂CO₃Acetonitrile (MeCN)120-High to excellent[3]
Pd(OAc)₂/Xantphos-K₃PO₄Toluene120-Good to excellent[4]
Copper-Catalyzed
CuCl-1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)N,N-Dimethylformamide (DMF)--45-93[5]
CuBr-Na₂CO₃Dimethyl sulfoxide (DMSO)/H₂O--High[5]
CuI--Deep Eutectic Solvent807Good[6]
Gold-Catalyzed
Gold(I)-NHC complexLow loading--Room Temp-Good[7][8]
Metal-Free
I₂10 mol%--Ambient-Good[9]
PhI(OAc)₂10 mol%----Good to excellent[10]
None-K₂CO₃N,N-Dimethylformamide (DMF)1101233-84[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these catalytic systems.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a one-pot synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under microwave irradiation.[11]

Materials:

  • 2-Iodophenol

  • Terminal acetylene

  • Aryl iodide

  • Pd(OAc)₂

  • Xantphos

  • K₃PO₄

  • Toluene

Procedure:

  • To a microwave vial, add 2-iodophenol (1.0 equiv), terminal acetylene (1.2 equiv), aryl iodide (1.1 equiv), Pd(OAc)₂ (2.5 mol%), Xantphos (5.0 mol%), and K₃PO₄ (2.0 equiv).

  • Add anhydrous toluene to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for the specified time.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 2,3-disubstituted benzofuran.

Copper-Catalyzed Aerobic Oxidative Cyclization

This method outlines the synthesis of polysubstituted benzofurans from phenols and alkynes in a one-pot procedure.[12][13][14]

Materials:

  • Phenol

  • Alkyne

  • Copper catalyst (e.g., CuI)

  • Solvent (e.g., Deep Eutectic Solvent)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 equiv) and alkyne (1.2 equiv) in the chosen solvent.

  • Add the copper catalyst (e.g., CuI, 5-10 mol%).

  • Heat the reaction mixture to 80 °C under an air or oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Gold-Catalyzed Intramolecular Cyclization

This protocol details the synthesis of benzofurans from 2-alkynylaryl ethers using a gold(I)-NHC complex.[7][15]

Materials:

  • 2-Alkynylaryl ether

  • Gold(I)-NHC complex

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2-alkynylaryl ether (1.0 equiv) in dry DCM in a reaction vessel under an inert atmosphere.

  • Add the gold(I)-NHC catalyst (low loading, e.g., 1-2 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the benzofuran product.

Metal-Free Cascade Reaction

This procedure describes a catalyst-free synthesis of benzofuran derivatives from nitroepoxides and salicylaldehydes.[6]

Materials:

  • Nitroepoxide

  • Salicylaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the nitroepoxide (1.0 equiv), salicylaldehyde (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF in a sealed tube.

  • Heat the reaction mixture to 110 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the benzofuran derivative.

Visualizing the Process

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a general experimental workflow and a representative catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactant A Reactant A Reaction Vessel Reaction Vessel Reactant A->Reaction Vessel Reactant B Reactant B Reactant B->Reaction Vessel Catalyst System Catalyst System Catalyst System->Reaction Vessel Solvent & Base Solvent & Base Solvent & Base->Reaction Vessel Heating/Stirring Heating/Stirring Reaction Vessel->Heating/Stirring Quenching Quenching Heating/Stirring->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product Characterization Product Characterization Purification (Chromatography)->Product Characterization

General experimental workflow for catalyst evaluation.

catalytic_cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Sonogashira Coupling Sonogashira Coupling Pd(II) Complex->Sonogashira Coupling Alkyne, CuI, Base Alkynyl Phenol Intermediate Alkynyl Phenol Intermediate Sonogashira Coupling->Alkynyl Phenol Intermediate Intramolecular Cyclization Intramolecular Cyclization Alkynyl Phenol Intermediate->Intramolecular Cyclization Benzofuran-Pd Complex Benzofuran-Pd Complex Intramolecular Cyclization->Benzofuran-Pd Complex Reductive Elimination Reductive Elimination Benzofuran-Pd Complex->Reductive Elimination Reductive Elimination->Pd(0) Benzofuran Product Benzofuran Product Reductive Elimination->Benzofuran Product

Palladium-catalyzed Sonogashira coupling and cyclization.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of benzofuran compounds. The information presented is based on a comprehensive review of published experimental data and validation studies.

Executive Summary

The selection of an optimal analytical method for the quantification of benzofuran compounds is critical in research and drug development, directly impacting data accuracy, reliability, and regulatory compliance. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for the routine analysis of benzofuran derivatives, particularly in pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile benzofuran compounds, offering excellent separation and structural identification capabilities.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of benzofuran compounds in complex biological and environmental matrices.

This guide will delve into the experimental protocols and performance data of each method to assist in making an informed decision for your specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

Table 1: HPLC-UV Method for Carbofuran (a Benzofuran Derivative) Quantification

Validation ParameterPerformance DataReference
Linearity Range7.5 - 75 µg/mL
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)Close to 100%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.045 mg/kg[1]
Limit of Quantitation (LOQ)0.149 mg/kg[1]

Table 2: GC-MS Method for Furan Quantification in Air

Validation ParameterPerformance DataReference
Linearity RangeNot explicitly stated, but method is validated.[2][3]
Correlation Coefficient (r²)Not explicitly stated.[2][3]
AccuracyGood accuracy data reported.[2][3]
PrecisionGood precision data reported.[2][3]
Limit of Detection (LOD)Not explicitly stated.
Limit of Quantitation (LOQ)0.06 ng/L[2][3]

Table 3: LC-MS/MS Method for Vilazodone (a Benzofuran Derivative) Quantification in Human Plasma

Validation ParameterPerformance DataReference
Linearity Range1.0 - 64 ng/mL[4]
Correlation Coefficient (r²)Not explicitly stated, but method is validated.[4]
Accuracy (% Recovery)98.10 - 98.99%[4]
PrecisionNot explicitly stated, but method is validated.[4]
Limit of Detection (LOD)Not explicitly stated.
Limit of Quantitation (LOQ)1.0 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.

HPLC-UV Method for Carbofuran Analysis

This method is suitable for the quantification of carbofuran, a benzofuran-based pesticide, in formulations and environmental samples.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 282 nm.

  • Sample Preparation: Soil samples are extracted with ethyl acetate by mechanical stirring, followed by a clean-up step using C18 solid-phase extraction (SPE) cartridges.[1] Formulation samples are dissolved in a suitable solvent and diluted to the appropriate concentration.

GC-MS Method for Furan Analysis in Air

This method is designed for the sensitive determination of furan in exhaled air, which can be adapted for other gas-phase matrices.[2][3]

  • Instrumentation: Gas Chromatograph coupled to a triple-quadrupole mass spectrometer.

  • Sample Collection: Exhaled air is collected in 20-mL headspace vials.[2][3]

  • Sample Preparation: Furan is enriched from the gas phase using solid-phase microextraction (SPME).[2][3]

  • Gas Chromatography: The SPME fiber is desorbed in the GC inlet for analysis. The specific column and temperature program should be optimized for the separation of furan from other volatile organic compounds.

  • Mass Spectrometry: Detection is performed using electron-impact ionization in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][3]

LC-MS/MS Method for Vilazodone Analysis in Human Plasma

This highly sensitive and selective method is suitable for the quantification of the benzofuran-containing drug, vilazodone, in biological matrices.[4]

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., API-4000).

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and water with 10 mM ammonium acetate and 0.1% formic acid.[4]

  • Flow Rate: A typical flow rate for LC-MS/MS analysis is used.

  • Sample Preparation: Plasma samples are prepared using a protein precipitation technique.[4]

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in the positive ion mode, with quantification based on specific precursor-to-product ion transitions for vilazodone and an internal standard.

Mandatory Visualizations

Experimental Workflow for Analytical Method Validation

cluster_validation Validation Parameters A Define Analytical Method Requirements B Method Development and Optimization A->B C Method Validation Protocol B->C D Validation Experiments C->D Specificity Specificity D->Specificity Linearity Linearity D->Linearity Accuracy Accuracy D->Accuracy Precision Precision D->Precision LOD LOD D->LOD LOQ LOQ D->LOQ Robustness Robustness D->Robustness E Data Analysis and Evaluation F Method Validation Report E->F Specificity->E Linearity->E Accuracy->E Precision->E LOD->E LOQ->E Robustness->E

Caption: A typical workflow for the validation of an analytical method.

Logical Relationship in Cross-Validation

A Analytical Problem: Quantify Benzofuran Compound B Select Candidate Analytical Methods A->B C HPLC-UV B->C D GC-MS B->D E LC-MS/MS B->E F Method Validation for each technique C->F D->F E->F G Performance Data (Accuracy, Precision, Linearity, etc.) F->G H Comparative Analysis and Selection of Optimal Method G->H I Method Implementation and Routine Analysis H->I

Caption: The logical process of cross-validating and selecting an analytical method.

References

Comparative Docking Studies of Novel Benzofuran Derivatives with Estrogen Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of novel benzofuran derivatives reveals their significant potential as modulators of estrogen receptors (ERα and ERβ), offering promising avenues for the development of new therapeutics. This guide provides a comparative overview of their binding affinities and docking scores against established selective estrogen receptor modulators (SERMs), supported by detailed experimental protocols for in-silico and in-vitro evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize the binding affinities (IC50 and Ki) and molecular docking scores of selected novel benzofuran derivatives in comparison to the well-established SERMs, tamoxifen and raloxifene. This data has been compiled from multiple peer-reviewed studies to provide a clear, quantitative comparison.

Table 1: Comparative Binding Affinities of Benzofuran Derivatives and Standard SERMs for Estrogen Receptors

CompoundTarget ReceptorBinding Affinity (IC50, nM)Binding Affinity (Ki, nM)
Benzofuran Derivatives
Compound 4gERαHigh Affinity-
Compound 5gERβHigh Affinity-
5-Hydroxy-2-(4-hydroxyphenyl)-3-ethylbenzofuran (11a)ERRBA = 33 (Estradiol = 100)-
5-Hydroxy-2-(4-hydroxyphenyl)-3-propylbenzofuran (12a)ERRBA = 20 (Estradiol = 100)-
5-Hydroxy-2-(4-hydroxyphenyl)-3-(2,2,2-trifluoroethyl)benzofuran (15a)ERRBA = 33 (Estradiol = 100)-
3-Acyl-5-hydroxybenzofuran (Compound 1)ERα43,080-
Standard SERMs
4-HydroxytamoxifenERα0.98[1]-
ERβ2.46[1]-
RaloxifeneERα0.66[1]-
ERβ>1000-
EstradiolERα0.68[1]-
ERβ1.01[1]-

RBA: Relative Binding Affinity

Table 2: Comparative Molecular Docking Scores of Benzofuran Derivatives and Standard Modulators

CompoundTarget ReceptorDocking Score (kcal/mol)Docking Software
Benzofuran Derivatives
Benzofuran-1,2,3-triazole hybrid (BENZ-0454)EGFR-10.2-
Benzofuran derivative (Compound 2c)3EQM (Protein Kinase)-10.2AutoDock Vina
Standard Modulators
4-HydroxytamoxifenERα-11.04AutoDock 4.2
ChalcEA derivative (HNS10)ERα-12.33AutoDock 4.2

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of test compounds for estrogen receptors (ERα and ERβ) through competition with a radiolabeled ligand.

a. Materials:

  • Human recombinant ERα and ERβ

  • [³H]-Estradiol (Radioligand)

  • Test compounds (Benzofuran derivatives and standards)

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Scintillation cocktail

  • Glass fiber filters

b. Procedure:

  • Incubation: A mixture containing the respective estrogen receptor subtype, [³H]-Estradiol, and varying concentrations of the test compound (or vehicle for control) is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at 4°C for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Molecular Docking Simulation

This protocol describes the in-silico prediction of the binding mode and affinity of benzofuran derivatives to the ligand-binding domain of estrogen receptors.

a. Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for crystal structures of ERα (e.g., PDB ID: 3ERT) and ERβ.

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

b. Procedure:

  • Protein Preparation: The crystal structure of the estrogen receptor is obtained from the PDB. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein.

  • Ligand Preparation: The 2D structures of the benzofuran derivatives and standard modulators are drawn and converted to 3D structures. The ligands are then energetically minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking: The prepared ligands are docked into the prepared receptor using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). Multiple docking runs are performed to ensure conformational sampling.

  • Pose Analysis and Scoring: The resulting docking poses are clustered and ranked based on their predicted binding energy (docking score). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor in the best-ranked pose are analyzed to understand the molecular basis of binding.

Mandatory Visualization

Signaling Pathway of Estrogen Receptor Modulation

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Benzofuran_Derivative Benzofuran_Derivative Benzofuran_Derivative->ER Binds (Agonist/Antagonist) ERE Estrogen Response Element ER->ERE Dimerizes and Translocates Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Caption: Signaling pathway of estrogen receptor modulation by estrogen and benzofuran derivatives.

Experimental Workflow for Comparative Docking Studies

DockingWorkflow Start Start Protein_Preparation 1. Protein Preparation (ERα & ERβ from PDB) Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (Benzofurans & Standards) Start->Ligand_Preparation Grid_Generation 3. Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Molecular_Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis 5. Pose Analysis & Scoring Molecular_Docking->Pose_Analysis Interaction_Analysis 6. Interaction Analysis Pose_Analysis->Interaction_Analysis Comparative_Analysis 7. Comparative Analysis of Binding Affinities Interaction_Analysis->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for comparative molecular docking studies of benzofuran derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 2,5-Dimethoxy-4-iodoamphetamine (DOI) and related serotonergic compounds. The information presented is supported by experimental data from preclinical studies, offering insights into their mechanisms of action and therapeutic potential.

Executive Summary

(R)-DOI, a potent agonist of the serotonin 5-HT2A receptor, has demonstrated remarkable anti-inflammatory effects in a variety of preclinical models. Its activity is characterized by exceptionally high potency, often in the picomolar range, which is an order of magnitude more potent than its hallucinogenic effects. The primary mechanism of its anti-inflammatory action involves the potent inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the subsequent blockade of the NF-κB signaling pathway. This guide will delve into the quantitative data supporting these findings, compare DOI with other serotonergic compounds, and provide detailed experimental protocols for key assays used in these evaluations.

Comparative Anti-Inflammatory Potency

The following tables summarize the quantitative data on the anti-inflammatory effects of (R)-DOI and related compounds across various in vitro and in vivo assays.

Table 1: In Vitro Inhibition of TNF-α-Induced Inflammation

CompoundAssayCell TypeParameter MeasuredPotency (IC50)Reference
(R)-DOI TNF-α InhibitionAortic Smooth Muscle CellsICAM-1, VCAM-1, IL-6 expression~10-20 pM [1]
LSDTNF-α InhibitionNot SpecifiedTNF-α-induced inflammationLess potent than (R)-DOI[2]
TCB-2TNF-α InhibitionNot SpecifiedTNF-α-induced inflammationLess potent than (R)-DOI[2]
(R)-DOTFMMurine Asthma ModelIn vivoAirway HyperresponsivenessNo measurable anti-inflammatory activity[3][4]

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundModelSpeciesKey OutcomeEffective DoseReference
(R)-DOI TNF-α-Induced InflammationMouseInhibition of circulating IL-60.01 mg/kg (i.p.) [5]
(R)-DOI Ovalbumin-Induced AsthmaRatPrevention of pulmonary inflammation0.01 mg/kg (intranasal) [6]
PsilocybinComplete Freund's Adjuvant (CFA)-Induced InflammationMouseReversal of thermal hypersensitivityDose-dependent[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of (R)-DOI are primarily mediated through the activation of the 5-HT2A receptor, which leads to the inhibition of the canonical NF-κB inflammatory signaling pathway.

5-HT2A Receptor-Mediated Inhibition of NF-κB Signaling

Activation of the 5-HT2A receptor by (R)-DOI initiates a signaling cascade that interferes with the activation of the IKK complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα. As IκBα remains bound to the NF-κB (p65/p50) dimer in the cytoplasm, its translocation to the nucleus is blocked. Consequently, the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, ICAM-1, and VCAM-1, is suppressed.

G 5-HT2A Receptor-Mediated Inhibition of NF-κB Signaling DOI (R)-DOI HT2A 5-HT2A Receptor DOI->HT2A IKK IKK Complex HT2A->IKK Inhibits IkBa IκBα IKK->IkBa IkBa_p P-IκBα NFkB_c NF-κB (p65/p50) (Cytoplasm) IkBa_p->NFkB_c Degrades & Releases IkBa->IkBa_p IkBa->NFkB_c Sequesters NFkB_n NF-κB (p65/p50) (Nucleus) NFkB_c->NFkB_n Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, ICAM-1, VCAM-1) NFkB_n->Genes Induces

Caption: DOI inhibits inflammation via 5-HT2A receptor signaling.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vivo and in vitro experimental models used to assess the anti-inflammatory effects of DOI and related compounds.

In Vivo Model: TNF-α-Induced Systemic Inflammation

This model is used to evaluate the ability of a compound to block the systemic inflammatory response triggered by TNF-α.

G Experimental Workflow: In Vivo TNF-α-Induced Inflammation start Start acclimatize Acclimatize Mice (e.g., 7 days) start->acclimatize group Divide into Groups (Vehicle, Test Compound, Ref. Compound) acclimatize->group admin_drug Administer Test Compound or Vehicle (e.g., i.p.) group->admin_drug admin_tnf Induce Inflammation: Inject TNF-α (e.g., i.v.) admin_drug->admin_tnf monitor Monitor Clinical Signs (e.g., Body Temp, Mortality) admin_tnf->monitor collect Collect Tissues & Blood monitor->collect analyze Analyze Inflammatory Markers (e.g., IL-6 ELISA, Gene Expression) collect->analyze end End analyze->end G Experimental Workflow: In Vitro TNF-α Inhibition Assay start Start culture Culture Cells (e.g., Aortic Smooth Muscle Cells) start->culture plate Plate Cells in Multi-well Plates culture->plate pretreat Pre-treat with Test Compound (various concentrations) plate->pretreat stimulate Stimulate with TNF-α pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate lyse Lyse Cells / Collect Supernatant incubate->lyse measure Measure Inflammatory Markers (e.g., ICAM-1, VCAM-1, IL-6 via ELISA, qPCR) lyse->measure calculate Calculate IC50 measure->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of 7-Ethyl-1-benzofuran: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for 7-Ethyl-1-benzofuran necessitates a cautious approach to its disposal, treating it as a hazardous substance based on data from structurally similar compounds. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide provides disposal procedures based on the known hazards of related benzofuran compounds. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it presents similar risks to its analogs.

Hazard Assessment and Personal Protective Equipment

Given the absence of direct GHS classification for this compound, a conservative approach is to assume it shares the hazardous properties of similar benzofurans. The following table summarizes the hazards of 2-Ethyl-1-benzofuran and 2,3-Benzofuran, which should be considered as a surrogate safety profile for this compound.

Hazard Classification2-Ethyl-1-benzofuran2,3-BenzofuranAssumed for this compound
GHS Pictograms IrritantFlammable, Health Hazard, Environmental HazardFlammable, Irritant, Health Hazard, Environmental Hazard
Signal Word Warning[1]Warning[2]Warning
Hazard Statements May cause respiratory irritation.[1]Flammable liquid and vapor. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[2]Flammable liquid and vapor. May cause skin, eye, and respiratory irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and respirator if ventilation is inadequate.[1]Protective gloves, protective clothing, eye protection, face protection.[2]Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and work in a well-ventilated fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is required.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide:

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant, Health Hazard).

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from heat sources, open flames, and incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its name, quantity, and hazard classification.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Schedule and Await Waste Pickup contact_ehs->pickup end End: Proper Disposal by EHS pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for detailed and specific disposal procedures that comply with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Ethyl-1-benzofuran. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required equipment for various laboratory operations. Never handle this compound without the minimum specified protection.

Operational Scenario Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Small-Scale Operations (<100 mL) in a Fume Hood Flame-resistant lab coatDisposable nitrile gloves (minimum 5-mil thickness). Change immediately if contact is suspected.[1][2]Chemical splash goggles meeting ANSI Z87.1 standards.[3]Not generally required if work is performed in a properly functioning chemical fume hood.
Large-Scale Operations (>100 mL) or Operations Outside a Fume Hood Flame-resistant lab coat and a chemically resistant apronDouble-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove.Chemical splash goggles and a full-face shield.[3]A full-facepiece respirator with organic vapor cartridges is recommended.[4][5]
Spill Cleanup Chemically resistant coverallsHeavy-duty butyl rubber or Viton™ glovesChemical splash goggles and a full-face shield.[3]A full-facepiece respirator with multi-gas/vapor cartridges is required.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and accidents. Follow these steps meticulously:

2.1. Pre-Handling Checklist:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the scale, potential for aerosol generation, and reaction conditions.[7][8][9]

  • SDS Review: All personnel involved must review the Safety Data Sheet (SDS) for this compound before commencing work.

  • Emergency Preparedness: Ensure that a chemical spill kit, fire extinguisher, and safety shower/eyewash station are readily accessible and that all personnel are trained in their use.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor). All operations with this compound should be performed within a fume hood.[10]

2.2. Handling the Chemical:

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Grounding: When transferring significant quantities, ensure that containers are properly grounded to prevent static discharge, which could ignite flammable vapors.

  • Dispensing: Use a bottle-top dispenser or a pipette with a mechanical filler to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2.3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[11]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[11]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

3.1. Waste Segregation and Collection:

  • Non-Halogenated Waste Stream: this compound is a non-halogenated organic compound. All liquid waste containing this chemical should be collected in a designated, properly labeled, non-halogenated organic waste container.[11][12][13]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled solid waste container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[11] Do not use abbreviations.

3.2. Disposal Procedure:

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[11] Do not pour this chemical down the drain.

  • Container Management: Keep waste containers securely closed when not in use and store them in a well-ventilated area, away from ignition sources.

  • Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment sds_review 2. Review SDS risk_assessment->sds_review ppe_selection 3. Select Appropriate PPE sds_review->ppe_selection emergency_prep 4. Prepare Emergency Equipment ppe_selection->emergency_prep don_ppe 5. Don PPE emergency_prep->don_ppe in_hood 6. Work in Fume Hood don_ppe->in_hood dispense 7. Dispense Chemical Safely in_hood->dispense post_handling 8. Decontaminate Work Area dispense->post_handling segregate_waste 9. Segregate Waste post_handling->segregate_waste label_waste 10. Label Waste Container segregate_waste->label_waste store_waste 11. Store Waste Securely label_waste->store_waste dispose 12. Arrange Professional Disposal store_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.